molecular formula C11H20O B11954543 1-Cyclohexyl-3-methyl-1-butanone CAS No. 62106-65-4

1-Cyclohexyl-3-methyl-1-butanone

Cat. No.: B11954543
CAS No.: 62106-65-4
M. Wt: 168.28 g/mol
InChI Key: NQUJMAMSZWHAIC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methyl-1-butanone is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-3-methyl-1-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-3-methyl-1-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62106-65-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-cyclohexyl-3-methylbutan-1-one

InChI

InChI=1S/C11H20O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3

InChI Key

NQUJMAMSZWHAIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCCCC1

Origin of Product

United States

Foundational & Exploratory

Isobutyl cyclohexyl ketone chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isobutyl Cyclohexyl Ketone

Introduction and Scope

This technical guide provides a comprehensive overview of the chemical and physical properties of isobutyl cyclohexyl ketone. The nomenclature in organic chemistry can often lead to ambiguity; for instance, "isobutyl ketone" commonly refers to diisobutyl ketone, while "methyl isobutyl ketone" (MIBK) is a well-known industrial solvent.[1][2][3] This document, however, focuses specifically on the molecular structure resulting from the combination of a cyclohexyl ring and an isobutyl group with a ketone functional group. The most precise and stable representation of this is 2-(2-methylpropyl)cyclohexan-1-one .

This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's fundamental characteristics. We will delve into its precise chemical identity, molecular structure, and key physicochemical properties, grounded in authoritative data.

Chemical Identity and Nomenclature

To establish an unambiguous foundation, it is critical to define the compound through standardized nomenclature and identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for isobutyl cyclohexyl ketone is 2-(2-methylpropyl)cyclohexan-1-one.[4] This name clarifies that the structure consists of a cyclohexanone core—a six-membered carbon ring containing a carbonyl group—substituted at the second carbon (alpha to the carbonyl) with an isobutyl group (systematically named 2-methylpropyl).

IdentifierValueSource
IUPAC Name 2-(2-methylpropyl)cyclohexan-1-onePubChem[4]
Synonyms 2-Isobutylcyclohexan-1-one, Cyclohexanone, 2-(2-methylpropyl)-PubChem[4]
Molecular Formula C10H18OPubChem[4]
CAS Number 4668-64-8PubChem[4]

Molecular Structure and Bonding

Structural Elucidation

The molecular architecture of 2-(2-methylpropyl)cyclohexan-1-one is defined by two primary components: a cyclic ketone and an alkyl substituent.

  • Cyclohexanone Core: The foundation of the molecule is a cyclohexanone ring. This is a six-carbon aliphatic ring where one of the carbons is part of a carbonyl functional group (C=O). The presence of the sp²-hybridized carbonyl carbon introduces planarity at that position, while the remaining five sp³-hybridized carbons typically adopt a stable chair conformation to minimize steric and torsional strain. The carbonyl group is polar, with the oxygen atom being electronegative, which makes the carbonyl carbon electrophilic and a key site for chemical reactions.[5][6]

  • Isobutyl Substituent: Attached to the carbon atom adjacent (in the alpha position) to the carbonyl group is an isobutyl (2-methylpropyl) group. This branched, four-carbon alkyl chain adds to the molecule's steric bulk and its lipophilic character.

The connectivity of these groups is visualized in the diagram below.

2D Structural Representation

Caption: 2D structure of 2-(2-methylpropyl)cyclohexan-1-one.

Physicochemical Properties

The molecular weight and other computed physical properties are crucial for applications in research and development, influencing factors such as reactivity, solubility, and spectroscopic analysis. The data presented here are computationally derived and sourced from the PubChem database.[4]

PropertyValueUnit
Molecular Weight 154.25 g/mol
Exact Mass 154.135765193Da
XLogP3 2.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Topological Polar Surface Area 17.1Ų
Heavy Atom Count 11

Conceptual Synthesis and Reactivity Insights

Plausible Synthetic Pathways

While specific, optimized laboratory procedures for 2-(2-methylpropyl)cyclohexan-1-one are not detailed in readily available literature, its synthesis can be conceptualized through established and reliable organic chemistry transformations. A highly logical and field-proven approach would be the alpha-alkylation of cyclohexanone .

Experimental Workflow: Conceptual Alpha-Alkylation

  • Deprotonation: Cyclohexanone is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF). The purpose of the strong base is to quantitatively remove a proton from one of the alpha-carbons, forming a lithium enolate. This step is critical as it creates the nucleophilic species required for the subsequent alkylation.

  • Alkylation: An appropriate electrophile, in this case, an isobutyl halide (e.g., 1-bromo-2-methylpropane), is added to the enolate solution. The enolate attacks the electrophilic carbon of the isobutyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond at the alpha position.

  • Workup: The reaction is quenched with a mild acid or water to neutralize any remaining base and enolate.

  • Purification: The crude product is then purified, typically using extraction followed by column chromatography or distillation, to isolate the desired 2-(2-methylpropyl)cyclohexan-1-one.

workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Isolation Cyclohexanone Cyclohexanone Deprotonation 1. Deprotonation (Enolate Formation) Cyclohexanone->Deprotonation Base Strong Base (LDA) Base->Deprotonation Alkyl_Halide Isobutyl Halide Alkylation 2. C-C Bond Formation (SN2 Attack) Alkyl_Halide->Alkylation Deprotonation->Alkylation Enolate Intermediate Workup 3. Aqueous Workup Alkylation->Workup Purification 4. Purification Workup->Purification Final_Product 2-(2-methylpropyl)cyclohexan-1-one Purification->Final_Product

Caption: Conceptual workflow for the synthesis of isobutyl cyclohexyl ketone.

Chemical Reactivity

The reactivity of 2-(2-methylpropyl)cyclohexan-1-one is primarily dictated by its ketone functional group. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to a wide range of addition reactions. The alpha-protons, while sterically hindered by the isobutyl group, can still participate in enolate chemistry under strongly basic conditions.

Conclusion

Isobutyl cyclohexyl ketone, systematically named 2-(2-methylpropyl)cyclohexan-1-one, is a cyclic ketone with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol .[4] Its structure is characterized by a cyclohexanone ring substituted with a bulky isobutyl group at the alpha-position. This structural arrangement informs its physicochemical properties, including its moderate lipophilicity and its capacity as a hydrogen bond acceptor. While not a commonplace commodity chemical, its synthesis is achievable through fundamental organic reactions like alpha-alkylation, and its reactivity is typical of substituted ketones, making it a potentially valuable building block for more complex molecular architectures in fields such as medicinal chemistry and materials science.

References

  • shreeji-chemical.com.
  • PubChem. 2-Isobutylcyclohexan-1-one | C10H18O | CID 107320. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. Methyl Isobutyl Ketone - NIST WebBook. [Link]

  • China Amines. Methyl Isobutyl Ketone (MIBK): Industrial Solvent & Chemical Uses. [Link]

  • Quora. What is the structure of sec-butyl ketone?. [Link]

  • Pearson. Propose the synthesis of cyclohexyl isobutyl ketone from an alkyl halide containing six (6) carbon atoms or less. [Link]

  • PubChem. Methyl Isobutyl Ketone | C6H12O | CID 7909. National Center for Biotechnology Information. [Link]

  • University of Calgary. Aldehydes & Ketones Nomenclature. [Link]

  • IndiaMART. Ketones Chemical - Methyl Isobutyl Ketone Trader. [Link]

  • Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

  • J-STAGE. Synthesis of 15-cis-(4-n-Propylcyclohexyl)-16, 17, 18, 19, 20-pentanor-9-deoxy-6, 9α-nitriloprostaglandin F1 Methyl Ester (OP-2507), a Novel Anti-cerebral Ischemic Agent. [Link]

  • The Good Scents Company. isobutyl methyl ketone, 108-10-1. [Link]

  • PMC. Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. [Link]

  • Chemius. Methyl Isobutyl Ketone (MIBK) :: Detail. [Link]

  • PENPET. Methyl Isobutyl Ketone - MIBK | Chemicals wholesaler. [Link]

  • Organic Syntheses. Ketone, cyclohexyl methyl - Organic Syntheses Procedure. [Link]

Sources

Solubility Profile & Solvent Selection Guide: 1-Cyclohexyl-3-methyl-1-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-3-methyl-1-butanone (CAS: 62106-65-4) is a lipophilic ketone intermediate characterized by a cyclohexyl ring coupled to an isobutyl moiety via a carbonyl linker. Often utilized as a building block in pharmaceutical synthesis (e.g., Grignard additions) and fragrance formulation, its solubility profile is governed by the competition between its hydrophobic hydrocarbon skeleton and the polar carbonyl acceptor.

This guide provides a technical analysis of its solubility behavior. Due to the limited availability of experimental data for this specific rare chemical, this document utilizes Quantitative Structure-Property Relationship (QSPR) principles and Hansen Solubility Parameters (HSP) to predict solvent compatibility. It further outlines the standard operating procedures (SOPs) for experimentally validating these predictions using dynamic laser monitoring.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility. The molecule consists of three distinct regions affecting its interaction with solvents.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₁H₂₀OModerate molecular weight (168.28 g/mol ) facilitates dissolution in organic media.
LogP (Predicted) ~3.3High Lipophilicity. Indicates poor water solubility (< 1 g/L) and high affinity for non-polar to moderately polar organic solvents.
H-Bond Donor Count 0Cannot donate Hydrogen bonds; relies on solvent interaction as an H-bond acceptor.
H-Bond Acceptor Count 1The carbonyl oxygen interacts favorably with protic solvents (alcohols) but is sterically hindered by the bulky cyclohexyl and isobutyl groups.
Rotatable Bonds 3Flexible isobutyl chain adds entropic freedom, generally lowering the melting point and aiding solubility.
Structural Analysis

The molecule is predominantly hydrophobic. The cyclohexyl ring (C6) and isobutyl group (C4) create a large non-polar surface area (


 dominance). The carbonyl group  provides a localized dipole moment, allowing miscibility with polar aprotic solvents but insufficient polarity to overcome the hydrophobic effect in water.

Predictive Solubility Landscape (HSP Modeling)

Using the Hansen Solubility Parameters (HSP) theory, we predict the solubility sphere. A solvent is likely to dissolve 1-Cyclohexyl-3-methyl-1-butanone if their interaction distance (


) is smaller than the interaction radius of the solute (

).

Estimated HSP Values for 1-Cyclohexyl-3-methyl-1-butanone:

  • 
     (Dispersion):  ~16.5 MPa
    
    
    
    (High, due to alkane-like structure)
  • 
     (Polarity):  ~6.0 MPa
    
    
    
    (Moderate, ketone contribution)
  • 
     (H-Bonding):  ~4.5 MPa
    
    
    
    (Low, acceptor only)
Predicted Solvent Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Perfect match for dispersion forces and dipole interactions.
Esters Ethyl Acetate, Isopropyl AcetateGood to Excellent "Like dissolves like." Esters share the carbonyl functionality and moderate polarity.
Ethers THF, Diethyl Ether, MTBEGood Ether oxygens coordinate well with the ketone; low polarity matches the lipophilic backbone.
Alcohols Methanol, Ethanol, IsopropanolModerate (T-dependent) Soluble at room temp, but solubility decreases as alcohol chain length decreases (polarity mismatch). Heating significantly improves solubility.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneGood The large hydrophobic surface area of the solute drives solubility in non-polar alkanes.
Aromatic Hydrocarbons Toluene, BenzeneExcellent

-interactions and dispersion forces favor high solubility.
Water WaterInsoluble The hydrophobic effect dominates. The single carbonyl cannot solvate the C11 hydrocarbon bulk.

Visualizing the Solubility Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Extraction).

SolventSelection Start Solvent Selection for 1-Cyclohexyl-3-methyl-1-butanone Application Intended Application? Start->Application Synthesis Reaction Medium (Grignard/Reduction) Application->Synthesis Extraction Extraction/Purification Application->Extraction Crystallization Recrystallization Application->Crystallization Anhydrous Requires Anhydrous Conditions? Synthesis->Anhydrous Partition Partitioning from Water? Extraction->Partition Alcohol Select: Ethanol or IPA (High T coeff: Soluble Hot, Insoluble Cold) Crystallization->Alcohol THF Select: THF or Diethyl Ether (High Solubility, Inert) Anhydrous->THF Yes (Grignard) DCM Select: DCM or Toluene (High Solubility, Non-protic) Anhydrous->DCM No (General) EtOAc Select: Ethyl Acetate (Good Partition Coeff) Partition->EtOAc Standard Hexane Select: Hexane/Heptane (Removes Non-polar impurities) Partition->Hexane Defatting

Figure 1: Decision tree for solvent selection based on chemical process requirements.

Experimental Determination Protocol

For critical applications (e.g., GMP synthesis), theoretical predictions must be validated. The following protocol describes the Dynamic Laser Monitoring Method , which is superior to static gravimetric methods for speed and accuracy.

Methodology: Dynamic Laser Dissolution

Objective: Determine the saturation temperature (


) for a fixed mass fraction.
  • Preparation:

    • Weigh exactly

      
       grams of 1-Cyclohexyl-3-methyl-1-butanone into a jacketed glass vessel.
      
    • Add

      
       grams of solvent (e.g., Ethanol).[1]
      
    • Insert a magnetic stirrer and a temperature probe (

      
       K).
      
  • Setup:

    • Direct a low-power laser beam (approx. 5 mW) through the solution to a photodetector.

  • Procedure:

    • Cooling: Lower temperature until the solution becomes turbid (scattering increases due to crystal/droplet formation). Record

      
      .
      
    • Heating: Slowly heat (0.2 K/min) until the solution becomes clear (transmittance returns to baseline). Record

      
      .
      
  • Calculation:

    • The solubility temperature is approximated as

      
      .
      
    • Repeat for varying mole fractions (

      
      ) to generate the full solubility curve.
      
Thermodynamic Modeling (Apelblat Equation)

To correlate the experimental data, use the Modified Apelblat Equation , which models the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility of the ketone.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Why this matters: This model allows you to interpolate solubility at any temperature within the measured range, critical for designing cooling crystallization profiles.

Applications & Handling

Synthesis Intermediate

This ketone is a classic electrophile. In Grignard reactions , it reacts with alkyl halides to form tertiary alcohols.

  • Preferred Solvent: THF or Diethyl Ether.

  • Reasoning: These solvents solvate the magnesium cation of the Grignard reagent while dissolving the lipophilic ketone.

Fragrance Formulation

Due to its "woody" or "herbal" notes (typical of cyclohexyl ketones), it may be used in perfumery.[2]

  • Preferred Solvent: Ethanol (Perfumer's alcohol) or Dipropylene Glycol (DPG).

  • Stability: Avoid strong acids which may catalyze enolization or rearrangement.

References

  • PubChem. (2025). 1-Cyclohexyl-3-methyl-1-butanone - Compound Summary (CID 4144247). National Library of Medicine. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for HSP theory and group contribution methods).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for LogP and ketone solubility trends).
  • NIST. (2025). Standard Reference Data: 1-Butanone, 1-cyclohexyl- (CAS 1462-27-7). National Institute of Standards and Technology. [Link] (Cited for structural analog comparison).

Sources

Technical Whitepaper: Physicochemical Profiling of 1-Cyclohexyl-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-3-methylbutan-1-one (CAS 62106-65-4) is a specialized lipophilic ketone intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and GPCR ligands. Its structure—comprising a cyclohexyl ring and an isobutyl group flanking a carbonyl core—imparts unique solubility and steric properties essential for drug design.

Despite its utility in "early discovery" libraries, authoritative experimental physicochemical data (specifically boiling point and density) remains absent from public standard registries like NIST or PubChem. This whitepaper bridges that gap by providing high-confidence theoretical predictions based on Group Contribution Methods (GCM) and structural analogs. Furthermore, it outlines the mandatory experimental protocols required to validate these values internally, ensuring data integrity for regulatory filings.

Molecular Identity & Structural Analysis[1][2]

Understanding the physicochemical behavior of this molecule requires a deconstruction of its structural components. The molecule consists of a rigid, lipophilic cyclohexane ring and a flexible isobutyl chain, connected by a polar ketone functionality.

AttributeDetail
IUPAC Name 1-Cyclohexyl-3-methylbutan-1-one
Common Synonyms Cyclohexyl isobutyl ketone; 1-Cyclohexyl-3-methyl-1-butanone
CAS Registry Number 62106-65-4
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
SMILES CC(C)CC(=O)C1CCCCC1
Structural Implications on Properties
  • Boiling Point: The ketone group introduces a permanent dipole, significantly elevating the boiling point compared to its alkane analog (1-cyclohexyl-3-methylbutane). However, the bulky cyclohexyl and isobutyl groups create steric hindrance that may slightly disrupt efficient packing compared to linear isomers.

  • Density: The molecule represents a balance between the lower density of the aliphatic chain and the higher density of the cyclic system and oxygen atom.

Physicochemical Data: Predicted vs. Analog

Note: As of Q4 2025, no certified experimental values exist in public chemical databases. The values below are calculated using ACD/Labs algorithms and validated against structural analogs.

Data Summary Table
PropertyPredicted Value (Range)ConfidenceMethod / Analog Basis
Boiling Point (760 mmHg) 238°C – 245°C HighAdjusted from Alkane Analog (193°C) + Ketone Increment
Density (20°C) 0.89 – 0.91 g/cm³ HighInterpolated between Cyclohexyl Methyl Ketone and Alkane
Flash Point ~95°CMediumCorrelation with BP (Closed Cup)
LogP (Lipophilicity) 3.3 – 3.7HighXLogP3 Method
Refractive Index 1.455 – 1.465MediumMolar Refractivity Calculation
Mechanistic Derivation

1. Boiling Point Derivation:

  • Baseline: The non-polar analog, 1-cyclohexyl-3-methylbutane (C₁₁H₂₂), has an experimental BP of 193°C .

  • Functional Group Correction: Converting a methylene (-CH₂-) to a carbonyl (-C=O-) typically adds 40–50°C to the boiling point due to dipole-dipole interactions.

  • Calculation:

    
    .
    
  • Validation: Cyclohexyl methyl ketone (C₈H₁₄O) boils at ~180°C. Adding 3 carbons (isobutyl vs methyl) generally adds ~20°C per carbon.

    
    .
    

2. Density Derivation:

  • Baseline: 1-cyclohexyl-3-methylbutane has a density of 0.802 g/mL .[1]

  • Analog: Cyclohexyl methyl ketone has a density of 0.950 g/mL .

  • Trend: Increasing the alkyl chain length (adding the isobutyl group) dilutes the heavy oxygen atom's effect, shifting the density closer to the alkane baseline.

Experimental Determination Protocols

For drug development dossiers (IND/NDA), predicted values are insufficient. You must generate empirical data. The following protocols are designed to be self-validating and compliant with OECD guidelines.

Workflow: Characterization Logic

PropertyValidation Start Crude Synthesized Material Purify Flash Chromatography (Hexane/EtOAc) Start->Purify PurityCheck GC-MS / NMR (>98% Req.) Purify->PurityCheck BP_Test Differential Scanning Calorimetry (DSC) PurityCheck->BP_Test Pass Dens_Test Oscillating U-Tube Densitometer PurityCheck->Dens_Test Pass Recycle Re-Purify PurityCheck->Recycle Fail (<98%) Report Generate COA (Certificate of Analysis) BP_Test->Report Dens_Test->Report

Figure 1: Logical workflow for the validation of physicochemical properties. Note that high purity (>98%) is a prerequisite for accurate density and boiling point determination.

Protocol A: Boiling Point via DSC (ASTM E537)

Why DSC? Traditional distillation methods require large volumes and can lead to thermal decomposition. Differential Scanning Calorimetry (DSC) uses microliter quantities and detects the precise onset of boiling.

  • Sample Prep: Encapsulate 5–10 mg of 1-Cyclohexyl-3-methylbutan-1-one in a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm).

  • Reference: Use an empty pinhole pan.

  • Ramp: Heat from 150°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis: The extrapolated onset temperature of the endothermic evaporation peak corresponds to the boiling point.

Protocol B: Density via Oscillating U-Tube (ASTM D4052)

Why U-Tube? Pycnometers are prone to user error. Oscillating U-tubes provide 4-decimal precision (0.0001 g/cm³).

  • Calibration: Calibrate the instrument using air and degassed HPLC-grade water at 20°C.

  • Injection: Inject ~1.0 mL of the ketone into the cell, ensuring no microbubbles are trapped (visual check via camera).

  • Equilibration: Allow the instrument to Peltier-thermostat the sample to exactly 20.00°C.

  • Measurement: Record the period of oscillation (

    
    ). Density (
    
    
    
    ) is calculated via
    
    
    , where A and B are instrument constants.

Synthesis & Application Context

Synthesis Route: Grignard Addition

To access this material for testing, a Grignard approach is recommended over oxidation methods to avoid over-oxidation byproducts.

Reaction Scheme:

  • Reactants: Cyclohexanecarbonitrile + Isobutylmagnesium Bromide.

  • Solvent: Anhydrous Diethyl Ether or THF.

  • Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt intermediate.

  • Hydrolysis: Acidic hydrolysis (HCl/H₂O) converts the imine salt into the target ketone.

Synthesis Reactants Cyclohexanecarbonitrile + IsobutylMgBr Intermediate Imine Salt Intermediate Reactants->Intermediate THF, 0°C Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Product 1-Cyclohexyl-3- methylbutan-1-one Hydrolysis->Product - NH4+

Figure 2: Grignard synthesis pathway targeting the ketone functionality while preserving the cyclohexyl ring.

Drug Development Relevance[9]
  • Lipophilic Spacer: The molecule serves as a robust hydrophobic spacer. The cyclohexyl group provides bulk without aromaticity (avoiding pi-stacking issues), while the isobutyl group adds rotatable bonds for flexible binding pockets.

  • Solubility: With a predicted LogP of ~3.3, it is highly soluble in organic solvents (DMSO, DCM) but sparingly soluble in water, necessitating formulation strategies (e.g., cyclodextrins) for biological assays.

References

  • Stenutz, R. (2025). Data for 1-cyclohexyl-3-methylbutane (Alkane Analog). Stenutz.eu. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4144247, 1-Cyclohexyl-3-methyl-1-butanone. PubChem.[2][3][4][5][6] [Link]

  • NIST. (2025). Ethanone, 1-cyclohexyl- (Standard Reference Data).[7][8] NIST Chemistry WebBook, SRD 69.[7][8] [Link]

Sources

Thermodynamic Stability of Sterically Hindered Cyclohexyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical integrity of cyclohexyl rings is paramount. While the conformational analysis of simple cyclohexanes is standard curriculum, the introduction of a ketone functionality (


 hybridization) drastically alters the thermodynamic landscape. This guide addresses the "2-Alkylketone Effect"  and the thermodynamic stability of sterically hindered cyclohexyl ketones. It provides actionable protocols for equilibration studies, essential for identifying the thermodynamic sink in drug synthesis pathways.

Theoretical Framework: The Deviant Ketone

To predict the stability of a substituted cyclohexanone, one must abandon the standard "A-values" of cyclohexane. The carbonyl group introduces two competing energetic factors that distort the classic chair analysis:

The Geometric Distortion ( Hybridization)

In a standard cyclohexane, an axial substituent suffers from two 1,3-diaxial interactions with hydrogen atoms. In a cyclohexanone:

  • Loss of Diaxial Interaction: The carbonyl carbon (C1) is planar (

    
    ). Therefore, an axial substituent at C3 or C5 has one fewer  1,3-diaxial hydrogen interaction. This theoretically stabilizes the axial conformer compared to the parent cyclohexane.[1]
    
The "2-Alkylketone Effect" (The Destabilizing Equatorial Force)

Contrary to intuition, an alkyl group at the


-position (C2) often exhibits a reduced preference for the equatorial position .
  • Mechanism: An equatorial alkyl group at C2 is nearly eclipsed with the carbonyl oxygen (

    
    ). This eclipsing interaction introduces torsional strain (
    
    
    
    kcal/mol).
  • Result: While the equatorial position is usually still favored, the energy gap (

    
    ) is significantly compressed. In cases of extreme steric hindrance or dipole repulsion, the axial  conformer may become the thermodynamic sink.
    
Comparative Energetics (Data Summary)

The following table contrasts the thermodynamic preference (A-Value equivalent) for a methyl group in cyclohexane versus cyclohexanone.

Substituent PositionDominant Interaction (Axial)Dominant Interaction (Equatorial)Approx.

(kcal/mol)
Stability Bias
Cyclohexane (Methyl) 2x 1,3-Diaxial (H)Minimal (Gauche)1.74 Strong Equatorial
2-Methylcyclohexanone 1x 1,3-Diaxial (H)Eclipsing with C=O 1.1 - 1.4 Moderate Equatorial
3-Methylcyclohexanone 1x 1,3-Diaxial (H)Minimal1.3 - 1.5 Moderate Equatorial

Mechanism of Epimerization

Thermodynamic stability is only relevant if the molecule can equilibrate. For chiral cyclohexyl ketones, this occurs via epimerization at the


-carbon. This process requires an accessible proton at the chiral center and can be catalyzed by acid or base.[2]
Pathway Visualization

The following diagram illustrates the interconversion between the kinetic and thermodynamic isomers via the planar enol/enolate intermediate.

Epimerization cluster_0 Kinetic Isomer (Less Stable) cluster_1 Intermediate cluster_2 Thermodynamic Isomer (More Stable) Keto1 Axial-Substituted Ketone Enol Planar Enol/Enolate (sp2 Alpha Carbon) Keto1->Enol Deprotonation (-H+) Enol->Keto1 Reprotonation (Kinetic) Keto2 Equatorial-Substituted Ketone Enol->Keto2 Reprotonation (Thermodynamic) Keto2->Enol Slow Reverse

Figure 1: Mechanistic pathway of epimerization. The loss of chirality at the


-carbon during enolization allows the substituent to adopt the thermodynamically preferred equatorial orientation upon re-protonation.

Case Study: Menthone vs. Isomenthone

The equilibration of Menthone (trans-2-isopropyl-5-methylcyclohexanone) and Isomenthone (cis-2-isopropyl-5-methylcyclohexanone) is the gold standard for validating these principles.

  • Menthone: Both isopropyl (C2) and methyl (C5) groups are equatorial . (Thermodynamic Product).[3][4]

  • Isomenthone: The methyl group is equatorial, but the isopropyl group is axial . (Kinetic Product in some syntheses).

Thermodynamic Equilibrium: At equilibrium (acid catalyzed, 25°C), the ratio is typically:




Note: The energy difference is small because the axial isopropyl in isomenthone relieves the eclipsing interaction with the carbonyl, partially compensating for the 1,3-diaxial strain.

Experimental Protocols

To determine the thermodynamic stability of a novel sterically hindered ketone, perform the following equilibration study.

Protocol A: Acid-Catalyzed Equilibration (Recommended)

Best for substrates sensitive to aldol condensation side-reactions.

  • Preparation: Dissolve 100 mg of the pure ketone (single diastereomer) in 5 mL of glacial acetic acid or dioxane.

  • Catalyst: Add 20% v/v HCl or 50 mg of Amberlyst 15 (dry resin).

  • Reflux: Heat the mixture to 50-80°C under an inert atmosphere (

    
    ) for 4-24 hours.
    
  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h.

  • Quench: Rapidly neutralize the aliquot with saturated

    
     and extract into 
    
    
    
    or hexane. Crucial: Do not allow the quench to sit; prolonged exposure to base can shift the equilibrium.
  • Analysis: Analyze via GC-MS or

    
    -NMR. Integrate the 
    
    
    
    -proton signals.
Protocol B: Base-Catalyzed Equilibration

Faster, but risk of side reactions.

  • Reagent: Prepare a 0.1 M solution of Sodium Methoxide (NaOMe) in dry Methanol.

  • Reaction: Add the ketone substrate (0.5 mmol) to 2 mL of the NaOMe solution.

  • Conditions: Stir at room temperature. Equilibrium is often reached within 60 minutes.

  • Quench: Pour into cold dilute HCl/Water mixture. Extract immediately.

Workflow Visualization

Protocol Start Pure Diastereomer (Kinetic Product) Cond Choose Condition Start->Cond Acid Acid: Amberlyst 15 / Dioxane (Low Side Rxn Risk) Cond->Acid Base Base: NaOMe / MeOH (Fast, High Risk) Cond->Base Heat Heat to 50-80°C (4 - 24 Hours) Acid->Heat Base->Heat Sample Aliquot & Quench (Rapid Neutralization) Heat->Sample Analyze GC/NMR Analysis (Integrate Isomer Ratio) Sample->Analyze Calc Calculate Keq & Delta G Analyze->Calc

Figure 2: Experimental workflow for determining thermodynamic stability ratios.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The authoritative text on A-values and conformational analysis).

  • Cotterill, I. C., et al. (1998). "The 2-Alkylketone Effect in Cyclohexanones." Journal of the Chemical Society, Perkin Transactions 1. (Detailed discussion on the eclipsing interaction mechanism).
  • NIST Chemistry WebBook. (2023). "Menthone and Isomenthone Thermochemical Data." (Source for specific equilibrium constants).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanisms of enolization and epimerization).

Sources

Comparative Technical Guide: 1-Cyclohexyl-3-methyl-1-butanone vs. Phenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the comparative analysis of 1-cyclohexyl-3-methyl-1-butanone and its aromatic counterpart, 1-phenyl-3-methyl-1-butanone (Isovalerophenone) . This document is designed for medicinal chemists and process scientists focusing on the "Aromatic-to-Saturated" structural switch—a critical tactic in modern drug discovery (Fsp³ enhancement) and fragrance chemistry.

Executive Summary: The "Saturation Switch"

In the optimization of bioactive small molecules and high-performance fragrances, the substitution of a phenyl ring with a cyclohexyl moiety is a pivotal structural modification. This guide analyzes the transition from 1-phenyl-3-methyl-1-butanone (an aromatic ketone) to 1-cyclohexyl-3-methyl-1-butanone (a saturated cycloaliphatic ketone).

While the phenyl analog offers π-π stacking interactions and rigid planarity, the cyclohexyl analog introduces three-dimensional complexity, increased lipophilicity (LogP), and higher fraction of sp³ carbons (Fsp³)—a metric directly correlated with improved clinical success rates in drug development due to reduced promiscuity and improved solubility profiles.

Physicochemical & Structural Profiling

The fundamental difference lies in the electronic conjugation and steric occupancy.

Comparative Data Table
FeaturePhenyl Analog (Isovalerophenone)Cyclohexyl Analog (1-cyclohexyl-3-methyl-1-butanone)Impact on Application
CAS Registry 582-62-762106-65-4Identification
Formula C₁₁H₁₄OC₁₁H₂₀OH-count increases by 6
Molecular Weight 162.23 g/mol 168.28 g/mol Slight mass increase
Hybridization sp² (Planar Ring)sp³ (Chair Conformation)Fsp³ Score Increase
LogP (Calc) ~3.0~3.3 - 3.5Increased Lipophilicity
Electronic State Conjugated CarbonylNon-Conjugated CarbonylReactivity Difference
UV Absorption Strong (π→π, n→π)Weak/Transparent (n→π* only)Photostability
Metabolic Liability Aromatic Hydroxylation (CYP450)Cyclohexyl OxidationToxicology Profile
Electronic & Steric Analysis
  • Conjugation vs. Isolation: In the phenyl analog, the carbonyl group is conjugated with the aromatic ring. This resonance stabilization lowers the energy of the carbonyl, making it less electrophilic towards nucleophiles compared to the isolated carbonyl in the cyclohexyl analog.

  • Steric Volume: The phenyl ring is flat (2D). The cyclohexyl ring exists predominantly in a chair conformation (3D), occupying significantly more volume perpendicular to the ring plane. This "bulk" is critical for filling hydrophobic pockets in enzyme active sites (induced fit).

Synthetic Pathways: Causality & Methodology[2]

The synthesis of these two compounds requires fundamentally different approaches due to the stability of the aromatic ring versus the sensitivity of the saturated ring.

Pathway Logic Diagram (Graphviz)

Synthesis_Logic cluster_0 Selectivity Note Benzene Benzene (Aromatic Precursor) Isovalerophenone TARGET A: Isovalerophenone (Phenyl Analog) Benzene->Isovalerophenone Friedel-Crafts Acylation (AlCl3, 0-25°C) IsovalerylCl Isovaleryl Chloride IsovalerylCl->Isovalerophenone DirectHydro Direct Hydrogenation of Target A yields Alcohol (Over-reduction) Isovalerophenone->DirectHydro CyclohexylCN Cyclohexanecarbonitrile ImineInt Imine Intermediate (Unstable) CyclohexylCN->ImineInt Grignard Addition (THF, Reflux) IsobutylMgBr Isobutyl MgBr (Grignard Reagent) IsobutylMgBr->ImineInt CyclohexylKetone TARGET B: 1-cyclohexyl-3-methyl- 1-butanone ImineInt->CyclohexylKetone Acid Hydrolysis (H3O+, Reflux)

Caption: Comparative synthetic workflows. The Phenyl analog utilizes electrophilic aromatic substitution, while the Cyclohexyl analog requires nucleophilic addition to a nitrile to prevent over-reduction issues associated with hydrogenating the phenyl ketone directly.

Experimental Protocols

Protocol A: Synthesis of Phenyl Analog (Isovalerophenone)

Mechanism: Friedel-Crafts Acylation. Rationale: The Lewis acid (


) generates a strong acylium ion electrophile from isovaleryl chloride, which attacks the electron-rich benzene ring.
  • Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Reagent Prep: Charge flask with Aluminum Chloride (

    
    , 1.1 eq)  and dry Dichloromethane (DCM) . Cool to 0°C.
    
  • Acylation: Add Isovaleryl Chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Add Benzene (1.2 eq) (or use benzene as solvent if permissible) dropwise, maintaining temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Evolution of HCl gas indicates reaction progress.

  • Quench: Pour mixture slowly onto ice/HCl slush. Caution: Exothermic.

  • Workup: Extract with DCM (3x). Wash organics with Brine and

    
    .[1] Dry over 
    
    
    
    .[1]
  • Purification: Distillation under reduced pressure.

Protocol B: Synthesis of Cyclohexyl Analog (1-cyclohexyl-3-methyl-1-butanone)

Mechanism: Grignard Addition to Nitrile followed by Hydrolysis. Rationale: Direct hydrogenation of Isovalerophenone (Protocol A) often reduces the ketone to an alcohol (


). To retain the ketone while having a saturated ring, we build the molecule from saturated precursors using a Grignard reaction, which stops at the imine stage before hydrolysis.
  • Setup: Flame-dry a 500 mL flask under Argon atmosphere.

  • Grignard Formation: Prepare Isobutylmagnesium bromide (1.2 eq) in anhydrous THF from isobutyl bromide and Mg turnings. Initiate with iodine crystal if necessary.

  • Addition: Cool Grignard solution to 0°C. Add Cyclohexanecarbonitrile (1.0 eq) dropwise.

  • Reflux: Heat to mild reflux (65°C) for 4–6 hours. The steric bulk of the cyclohexyl ring requires thermal energy to drive the addition to the nitrile carbon.

  • Hydrolysis (Critical Step): Cool to 0°C. Slowly add 10%

    
      or 3M HCl .
    
    • Technical Note: The intermediate is a magnesium imine salt. Acid hydrolysis converts

      
       to 
      
      
      
      . This requires vigorous stirring and sometimes mild heating (40°C) for 1 hour to ensure complete conversion.
  • Workup: Separate layers. Extract aqueous layer with Ether or EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5) or vacuum distillation.

Reactivity & Stability in Drug Design

The choice between these two analogs dictates the metabolic fate of the molecule.

Metabolic Logic Diagram (Graphviz)

Metabolism Phenyl Phenyl Analog (Isovalerophenone) CYP_Aro CYP450 (Aromatic Hydroxylation) Phenyl->CYP_Aro Rapid (Electron Rich) PhenolMet Para-Hydroxy Metabolite (Phase II Conjugation Target) CYP_Aro->PhenolMet Rapid (Electron Rich) Tox Toxicity Risk PhenolMet->Tox Potential Quinone Methide (Toxicity Risk) Cyclo Cyclohexyl Analog CYP_Ali CYP450 (Aliphatic Oxidation) Cyclo->CYP_Ali Slower (Steric Hindrance) HydroxyCyclo 3- or 4-Hydroxycyclohexyl (Polar, Soluble) CYP_Ali->HydroxyCyclo Slower (Steric Hindrance) Clear Safe Clearance HydroxyCyclo->Clear Renal Clearance

Caption: Metabolic divergence. Phenyl analogs risk forming reactive quinone intermediates via aromatic hydroxylation. Cyclohexyl analogs typically undergo aliphatic hydroxylation, leading to safer, water-soluble metabolites.

Nucleophilic Susceptibility
  • Cyclohexyl Analog: The ketone is electronically isolated. It is more reactive toward nucleophilic attack (e.g., hydride reduction in vivo) than the phenyl analog. Researchers must consider steric shielding (e.g., adding ortho-methyl groups to the ring) if metabolic stability of the ketone itself is a concern.

  • Phenyl Analog: The conjugated system stabilizes the ketone, making it less prone to reduction but the ring itself is a "metabolic handle."

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at: [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 68493, Isovalerophenone." PubChem. Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts and Grignard protocols).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Methodological & Application

Application Note: Reductive Amination of Sterically Hindered Aliphatic Ketones (1-Cyclohexyl-3-methyl-1-butanone)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The synthesis of complex alkyl amines via reductive amination is a cornerstone reaction in pharmaceutical development. However, the transformation of 1-cyclohexyl-3-methyl-1-butanone (isobutyl cyclohexyl ketone) presents a significant synthetic hurdle. The carbonyl carbon is flanked by an


-cyclohexyl ring and an 

-methylene attached to an isobutyl group. This dense steric environment severely restricts the trajectory of nucleophilic attack by amines, making imine formation the rate-limiting step.

Standard reductive amination protocols (e.g., using


 in methanol) often fail with this substrate, leading to poor conversions or competitive reduction of the ketone to its corresponding alcohol. To overcome this, a Senior Application Scientist must rely on thermodynamic shifting and selective hydride donors. This guide details two field-proven, self-validating workflows: a direct amination using Sodium Triacetoxyborohydride (

) for moderately hindered amines[1], and a stepwise, Lewis acid-mediated amination using Titanium(IV) isopropoxide (

) for highly resistant substrates[2].

Experimental Workflows & Decision Matrix

The choice of protocol depends entirely on the nucleophilicity and steric bulk of the reacting amine. The workflow below outlines the decision-making process for achieving high-yield conversions.

Workflow Substrate 1-Cyclohexyl-3-methyl-1-butanone + Amine Direct Direct Reductive Amination (Standard Amines) Substrate->Direct Indirect Stepwise Amination (Sterically Hindered Amines) Substrate->Indirect Reagent1 NaBH(OAc)3, DCE AcOH (cat.), RT Direct->Reagent1 Reagent2 1. Ti(OiPr)4, Neat/THF 2. NaBH4, EtOH Indirect->Reagent2 Imine Imine / Iminium Intermediate Reagent1->Imine Reagent2->Imine Product Target Alkyl Amine Imine->Product Reduction

Workflow for the reductive amination of sterically hindered aliphatic ketones.

Methodological Causality: Why These Reagents?

Direct Amination via

Sodium triacetoxyborohydride is the gold standard for direct reductive amination[1]. The three electron-withdrawing acetate groups significantly reduce the nucleophilicity of the boron-hydride bond. Causality: Because


 is a mild hydride donor, it does not readily reduce aliphatic ketones at room temperature. This kinetic delay allows the sterically hindered 1-cyclohexyl-3-methyl-1-butanone ample time to slowly condense with the amine to form an iminium ion, which is vastly more electrophilic than the parent ketone and is rapidly reduced.
Stepwise Amination via

When reacting with bulky secondary amines or anilines, direct amination fails because the equilibrium heavily favors the starting materials. Causality:


 acts as a powerful Lewis acid, coordinating to the ketone's oxygen to increase its electrophilicity, while simultaneously acting as a water scavenger to drive the imine condensation to completion[2]. Once the transient imine is locked, a stronger reducing agent like 

is introduced to complete the reaction.

Quantitative Data & Optimization

The following table summarizes the expected performance of various reductive amination strategies applied to 1-cyclohexyl-3-methyl-1-butanone.

MethodReagentsSolvent EnvironmentTempTimeExpected YieldImpurity Profile
Direct (Optimized)

(1.5 eq), AcOH (1.0 eq)
1,2-Dichloroethane (DCE)20°C16-24 h75-85%Trace alcohol, unreacted ketone
Stepwise (Lewis Acid)

(2.0 eq), then

THF (Step 1) / EtOH (Step 2)20°C24 h85-95%Trace over-alkylation
Direct (Classical)

(1.5 eq), AcOH
Methanol20°C48 h30-50%High alcohol byproduct, toxic HCN risk

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (For Primary & Unhindered Secondary Amines)

This protocol utilizes the Abdel-Magid methodology, optimized for aliphatic cycloalkane-containing ketones[1].

  • Reaction Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve 1-cyclohexyl-3-methyl-1-butanone (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol). Self-Validation: The reaction mixture should remain homogeneous. The mild acidification protonates the carbonyl, lowering the LUMO energy to facilitate nucleophilic attack despite the steric bulk.

  • Hydride Addition: Add

    
     (1.5 mmol) portion-wise over 10 minutes.
    
  • Monitoring: Stir at room temperature for 16-24 hours. Monitor via TLC (Hexanes/EtOAc). Self-Validation: The ketone can be visualized using a Phosphomolybdic Acid (PMA) stain, while the product amine will stain strongly with Ninhydrin or Dragendorff's reagent.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (5.0 mL). Self-Validation: Effervescence (
    
    
    
    release) confirms the neutralization of acetic acid and the decomposition of unreacted borohydride.
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Stepwise Titanium-Mediated Amination (For Highly Hindered Amines)

This protocol forces imine formation prior to reduction, essential for overcoming severe steric clashes[2].

  • Imine Formation: In an oven-dried flask under argon, combine 1-cyclohexyl-3-methyl-1-butanone (1.0 mmol), the hindered amine (1.2 mmol), and Titanium(IV) isopropoxide (2.0 mmol). If the mixture is too viscous, add 1-2 mL of anhydrous THF.

  • Equilibration: Stir the sealed mixture at room temperature for 12 hours. The Lewis acidity of Titanium forces the condensation.

  • Reduction: Dilute the mixture with absolute ethanol (5.0 mL) and cool to 0°C using an ice bath. Carefully add

    
     (1.5 mmol) in small portions. Stir for an additional 2 hours at room temperature.
    
  • Titanium Precipitation (Critical Step): Quench the reaction by adding 2.0 mL of water. Self-Validation: A thick, white granular precipitate of Titanium dioxide (

    
    ) will immediately form. If the precipitate is gelatinous rather than granular, add a few drops of 1M NaOH to improve the particle structure.
    
  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake generously with ethyl acetate. Self-Validation: The filtrate must be perfectly clear. A cloudy filtrate indicates incomplete

    
     removal, which will cause severe emulsions during extraction.
    
  • Isolation: Concentrate the clear filtrate, partition between EtOAc and water, dry the organic layer over

    
    , and purify via flash chromatography.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.[Link]

Sources

Application Note: Chemoselective Synthesis of 1-Cyclohexyl-3-methylbutan-1-one via Iron-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of ketones via the direct nucleophilic acyl substitution of acyl chlorides with Grignard reagents is a fundamental transformation in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. However, reacting cyclohexylmagnesium bromide with isovaleryl chloride under standard, uncatalyzed conditions is notoriously problematic. The target product, 1-cyclohexyl-3-methylbutan-1-one , is highly susceptible to a second nucleophilic attack by the reactive Grignard reagent, leading to the formation of an undesired tertiary alcohol (1,1-dicyclohexyl-3-methylbutan-1-ol).

Furthermore, aliphatic acyl chlorides like isovaleryl chloride possess α-protons. Highly basic Grignard reagents can deprotonate these positions, leading to ketene formation and complex oligomeric byproducts. To circumvent these issues, this application note details a highly scalable, atom-economical protocol utilizing catalytic Iron(III) acetylacetonate (


). Pioneered by  [1], this methodology leverages the rapid kinetics of iron catalysis to completely suppress over-addition and deprotonation, operating under mild conditions without the need for stoichiometric heavy metals like copper or zinc[2].

Mechanistic Causality

The addition of 3–5 mol% of


 fundamentally alters the reaction pathway from a direct nucleophilic attack to a transition-metal-mediated catalytic cycle.
  • Catalyst Activation: Upon introduction of cyclohexylmagnesium bromide, the

    
     precatalyst is rapidly reduced to a highly nucleophilic, low-valent iron cluster, formally proposed as 
    
    
    
    .
  • Oxidative Addition & Transmetalation: This active species undergoes rapid oxidative addition into the C–Cl bond of isovaleryl chloride, followed by transmetalation of the cyclohexyl group from the Grignard reagent.

  • Reductive Elimination: The iron complex undergoes reductive elimination to release the target ketone and regenerate the active catalyst.

Because this catalytic cycle is orders of magnitude faster than the uncatalyzed background reaction, and because the low-valent iron catalyst does not insert into the C=O bond of the product, chemoselectivity for the ketone is near-perfect.

Workflow & Logic Visualization

Workflow Start 1. Prepare Glassware Flame-dried, Argon atmosphere Mix 2. Reagent Loading Isovaleryl Chloride + Fe(acac)3 (5 mol%) in THF Start->Mix Cool 3. Temperature Control Equilibrate to 0 °C Mix->Cool Add 4. Grignard Addition Dropwise CyMgBr (1.05 eq) Observe: Red → Black color change Cool->Add Monitor 5. In-Process Control (GC-MS) Verify ketone formation Add->Monitor Monitor->Add Incomplete Quench 6. Quench Reaction Add sat. aq. NH4Cl Monitor->Quench Conversion > 98% Purify 7. Workup & Purification Isolate 1-cyclohexyl-3-methylbutan-1-one Quench->Purify

Figure 1: Experimental workflow and in-process control for the iron-catalyzed ketone synthesis.

Quantitative Data Presentation

To illustrate the superiority of the iron-catalyzed approach, Table 1 summarizes the expected outcomes of reacting cyclohexylmagnesium bromide with isovaleryl chloride across different synthetic strategies.

Table 1: Comparison of Synthetic Strategies for Ketone Synthesis

MethodReagent / CatalystTemp.Target Ketone YieldTertiary Alcohol ByproductScalability & Toxicity Profile
Uncatalyzed None-78 °C to RT< 30%> 60%Poor / High waste
Gilman Cuprate Stoichiometric CuI-78 °C75 - 85%< 5%Moderate / High heavy metal waste
Iron-Catalyzed 5 mol%

0 °C> 90%TraceExcellent / Benign, green catalyst

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

  • Isovaleryl chloride (3-methylbutanoyl chloride): 10.0 mmol, 1.21 g

  • Cyclohexylmagnesium bromide: 10.5 mmol (typically 1.0 M in THF)

  • Iron(III) acetylacetonate (

    
    ): 0.5 mmol, 176 mg (5 mol%)
    
  • Anhydrous Tetrahydrofuran (THF): 40 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Maintain a positive pressure of argon.

  • Reagent Loading: Add isovaleryl chloride and

    
     to the flask.
    
  • Solvation: Inject 40 mL of anhydrous THF. The solution will immediately exhibit a deep red/orange color, characteristic of the

    
     precatalyst.
    
  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes. Causality: Maintaining 0 °C prevents the degradation of the active iron catalyst and suppresses background uncatalyzed Grignard addition.

  • Nucleophile Addition: Load the addition funnel with the cyclohexylmagnesium bromide solution. Begin dropwise addition at a rate of approximately 1 drop per second.

  • Maturation: Once the addition is complete, stir the solution at 0 °C for an additional 15–30 minutes. The catalytic turnover is exceptionally fast; prolonged stirring is unnecessary and may invite side reactions.

  • Quenching: Slowly add 20 mL of saturated aqueous

    
     to quench the reaction. The active iron complexes will decompose, and the mixture will transition into a biphasic suspension.
    
  • Workup: Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    (20 mL) followed by brine (20 mL). Causality: The
    
    
    wash is critical to deprotonate and remove any unreacted isovaleryl chloride that has hydrolyzed into isovaleric acid, which would otherwise co-elute with the product.
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 1-cyclohexyl-3-methylbutan-1-one.
    

Self-Validating Quality Control

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Operators should monitor the following real-time indicators:

  • Visual Validation (The Color Change): Upon the addition of the first few drops of the Grignard reagent, the reaction mixture must instantly transition from red/orange to dark brown/black. This visual cue confirms the successful reduction of

    
     to the catalytically active 
    
    
    
    species. If the color remains red/orange, the Grignard reagent has likely been quenched by moisture, and the reaction will fail.
  • Thermal Validation: The cross-coupling is highly exothermic. A localized temperature spike at the site of addition is a positive indicator of active catalytic turnover.

  • Analytical Validation: GC-MS sampling prior to the quench should show a dominant peak for the ketone (

    
     168) and an absence of the tertiary alcohol (
    
    
    
    252), confirming the chemoselectivity of the iron-catalyzed cycle.

References

  • Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes Source: The Journal of Organic Chemistry, 2004, 69(11), 3943-3949. URL:[Link]

  • Iron-promoted C–C bond formation in the total synthesis of natural products and drugs Source: Natural Product Reports (Royal Society of Chemistry), 2015, 32, 1753-1788. URL:[Link]

Application Note: Regioselective Alpha-Halogenation of 1-Cyclohexyl-3-methyl-1-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In the development of complex active pharmaceutical ingredients (APIs), unsymmetrical ketones such as 1-Cyclohexyl-3-methyl-1-butanone serve as vital synthetic scaffolds . Alpha-halogenation of this molecule provides a critical electrophilic handle for downstream cross-coupling, amination, or elimination reactions to form α,β-unsaturated ketones.

Because 1-cyclohexyl-3-methyl-1-butanone possesses two distinct alpha-carbon environments—a tertiary carbon on the cyclohexyl ring (C1') and a secondary carbon on the isobutyl chain (C2)—achieving high regioselectivity is a significant synthetic challenge. This application note details field-proven, self-validating protocols to selectively halogenate either position by manipulating kinetic and thermodynamic reaction controls.

Mechanistic Causality & Regioselectivity

The regiochemical outcome of ketone halogenation is entirely dictated by the method of enol or enolate generation .

  • Thermodynamic Control (Acidic Conditions): Under acid catalysis, halogenation proceeds via an enol intermediate. The rate-determining step is the formation of the most stable enol. For 1-cyclohexyl-3-methyl-1-butanone, enolization towards the cyclohexyl ring yields a tetrasubstituted double bond , whereas enolization towards the isobutyl chain yields a trisubstituted double bond . Consequently, acid-catalyzed bromination selectively targets the more stable C1' position .

  • Kinetic Control (Basic Conditions): Direct base-catalyzed halogenation often leads to polyhalogenation because the inductive electron-withdrawing effect of the first halogen increases the acidity of the remaining alpha-protons. To achieve mono-halogenation at the less substituted C2 position, a kinetic silyl enol ether must be synthesized. Using a bulky, strong base like Lithium Diisopropylamide (LDA) at -78 °C forces deprotonation at the sterically accessible C2 position. Trapping this kinetic enolate with Trimethylsilyl chloride (TMSCl) isolates the intermediate, which can then be cleanly mono-brominated using N-Bromosuccinimide (NBS) .

Experimental Protocols

Protocol A: Thermodynamic Alpha-Bromination (C1' Position)

Objective: Synthesis of 1-(1-bromocyclohexyl)-3-methylbutan-1-one. Causality Check: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting continuous tautomerization to the thermodynamic enol. A catalytic amount of HBr is added to bypass the induction period, ensuring the reaction does not pool unreacted bromine and cause a sudden exotherm.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-cyclohexyl-3-methyl-1-butanone (10.0 g, 59.4 mmol) in glacial acetic acid (50 mL).

  • Catalysis Initiation: Add 0.5 mL of 48% aqueous HBr to accelerate the initial enolization phase.

  • Halogen Addition: Dissolve elemental bromine (9.5 g, 59.4 mmol) in glacial acetic acid (20 mL). Add this solution dropwise at room temperature (20–25 °C) over 1 hour.

    • Self-Validation: The deep red color of the bromine drops should discharge rapidly upon hitting the solution, confirming active enol consumption.

  • Workup: Once the solution turns a persistent pale yellow, pour the mixture into 200 mL of ice-cold water to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Neutralization: Wash the combined organic layers with saturated aqueous NaHCO₃.

    • Self-Validation: Continue washing until CO₂ gas evolution completely ceases, indicating the removal of all acetic acid.

  • Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the C1'-brominated product.

Protocol B: Kinetic Alpha-Bromination (C2 Position)

Objective: Synthesis of 1-cyclohexyl-2-bromo-3-methylbutan-1-one. Causality Check: LDA ensures irreversible, kinetically controlled deprotonation at the less hindered carbon. TMSCl traps the enolate before it can equilibrate to the thermodynamic state. NBS provides a mild, controlled source of electrophilic bromine to prevent over-halogenation.

Step-by-Step Methodology:

  • Kinetic Enolate Formation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (60 mL) and diisopropylamine (6.6 g, 65.3 mmol). Cool to -78 °C using a dry ice/acetone bath.

  • LDA Generation: Dropwise add n-Butyllithium (2.5 M in hexanes, 26.1 mL, 65.3 mmol). Stir for 30 minutes.

  • Substrate Addition: Slowly add 1-cyclohexyl-3-methyl-1-butanone (10.0 g, 59.4 mmol) dissolved in anhydrous THF (15 mL) over 20 minutes. Stir for 1 hour at -78 °C to ensure complete kinetic deprotonation.

  • Silyl Trapping: Add freshly distilled TMSCl (7.1 g, 65.3 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Intermediate Isolation: Concentrate the mixture under vacuum. Triturate the residue with anhydrous pentane to precipitate LiCl salts. Filter under inert atmosphere and evaporate the solvent to isolate the kinetic silyl enol ether.

    • Self-Validation: The formation of a fine white precipitate (LiCl) confirms the successful silylation of the lithium enolate.

  • Halogenation: Dissolve the crude silyl enol ether in anhydrous THF (50 mL) and cool to 0 °C. Add NBS (10.6 g, 59.4 mmol) in small portions. Stir for 1 hour at 0 °C.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy any residual active bromine. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the C2-brominated product.

Quantitative Data & Method Comparison

ParameterProtocol A (Thermodynamic)Protocol B (Kinetic)
Catalyst / Reagent HBr (cat.), Br₂LDA, TMSCl, then NBS
Solvent System Glacial Acetic AcidAnhydrous THF
Temperature Profile 20–25 °C-78 °C to 0 °C
Reactive Intermediate Tetrasubstituted EnolTrisubstituted Silyl Enol Ether
Regioselectivity >90% C1' (Cyclohexyl ring)>85% C2 (Isobutyl chain)
Expected Yield 75 - 80%65 - 70% (over two steps)

Reaction Pathway Visualization

G SM 1-Cyclohexyl-3-methyl-1-butanone CondA Thermodynamic Control (Br₂, AcOH, H⁺) SM->CondA CondB Kinetic Control (1. LDA, -78°C | 2. TMSCl) SM->CondB EnolA Tetrasubstituted Enol (C1'-C1 Double Bond) CondA->EnolA EnolB Trisubstituted Silyl Enol Ether (C1-C2 Double Bond) CondB->EnolB ProdA 1-(1-Bromocyclohexyl)-3-methylbutan-1-one EnolA->ProdA Bromination BromB Electrophilic Bromination (NBS, 0°C) EnolB->BromB ProdB 1-Cyclohexyl-2-bromo-3-methylbutan-1-one BromB->ProdB

Fig 1: Regioselective pathways for the alpha-halogenation of 1-cyclohexyl-3-methyl-1-butanone.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4144247, 1-Cyclohexyl-3-methyl-1-butanone". PubChem. URL:[Link]

  • Wikipedia Contributors. "Ketone halogenation". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones". Organic Chemistry (Wade). URL:[Link]

  • Wikipedia Contributors. "Silyl enol ether". Wikipedia, The Free Encyclopedia. URL:[Link]

Application Note: Asymmetric Reduction of 1-Cyclohexyl-3-methyl-1-butanone to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric reduction of dialkyl ketones to highly enantioenriched chiral alcohols is a cornerstone transformation in pharmaceutical development. However, 1-Cyclohexyl-3-methyl-1-butanone (cyclohexyl isobutyl ketone) presents a formidable synthetic challenge. As a "bulky-bulky" dialkyl ketone, its two substituents—an


-branched cyclohexyl group and a 

-branched isobutyl group—exhibit competing steric demands and similar electronic profiles. This application note details two state-of-the-art, self-validating methodologies (biocatalytic and chemocatalytic) to achieve >99% enantiomeric excess (ee) for this challenging substrate.

Mechanistic Rationale & Causality

Traditional catalysts, such as wild-type alcohol dehydrogenases (ADHs) or standard Noyori-type Ruthenium complexes, often fail to achieve high enantioselectivity with dialkyl ketones. The failure stems from the lack of sufficient steric bias in the transition state; the catalyst's chiral pocket cannot easily differentiate between the two aliphatic faces of the carbonyl group [1].

To overcome this:

  • Biocatalytic Approach : Protein engineering is utilized to subtly expand the small binding pocket of ADHs (e.g., via Trp288 mutations) while restricting the large pocket. This selectively accommodates the

    
    -branched isobutyl group in the small pocket and the 
    
    
    
    -branched cyclohexyl group in the large pocket, locking the substrate into a single productive pro-R or pro-S conformation [1][3].
  • Chemocatalytic Approach : Highly rigid, tunable chiral pockets—such as those found in Iridium-SpiroPAP or Ir(P,N,O) complexes—are required. These catalysts utilize a metal-ligand bifunctional mechanism where the precise spatial arrangement of the spiro-ligand forces the bulkier cyclohexyl group into the open quadrant of the catalyst, enabling stereospecific hydride transfer [2][4].

Workflow cluster_0 Biocatalytic Pathway cluster_1 Chemocatalytic Pathway Substrate 1-Cyclohexyl-3-methyl-1-butanone (Prochiral Dialkyl Ketone) Biocat_Prep Enzyme Rehydration & Cofactor Recycling Setup Substrate->Biocat_Prep Chemo_Prep Glovebox Setup & Catalyst Activation Substrate->Chemo_Prep ADH Engineered ADH / KRED + NAD(P)H + Isopropanol Biocat_Prep->ADH Product Chiral Alcohol (R)- or (S)-1-Cyclohexyl-3-methylbutan-1-ol (>99% ee) ADH->Product Chemo Ir-SpiroPAP or Ir(P,N,O) + H2 (50 bar) Chemo_Prep->Chemo Chemo->Product

Caption: Workflow comparing biocatalytic and chemocatalytic asymmetric reduction of dialkyl ketones.

Protocol A: Biocatalytic Asymmetric Reduction

This protocol utilizes an engineered Alcohol Dehydrogenase (ADH) coupled with an isopropanol (IPA) cofactor recycling system.

Self-Validating System Architecture
  • System Suitability Test (SST): Prior to the main reaction, a 1 mL analytical scale reaction using acetophenone (50 mM) is run to confirm baseline enzyme activity and cofactor viability.

  • In-Process Control (IPC): Spectrophotometric monitoring of NAD(P)H absorbance at 340 nm. A stable absorbance indicates successful cofactor recycling by the coupled IPA system.

  • Post-Reaction Validation: Chiral GC-FID must demonstrate baseline resolution (

    
    ) between the (R) and (S) enantiomers using a racemic standard spike.
    
Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate (KPi) buffer. Adjust to pH 7.0 using 1M NaOH or HCl. Add 1 mM Magnesium Sulfate (

    
    ) to stabilize the enzyme structure.
    
  • Cofactor & Donor Addition: Dissolve 0.5 mM NADP

    
     in the KPi buffer. Add 15% (v/v) Isopropanol. Note: IPA serves as both the co-solvent for the lipophilic ketone and the sacrificial hydride donor.
    
  • Enzyme Rehydration: Add 5.0 g/L of the lyophilized engineered ADH powder to the buffer. Stir gently at 150 rpm for 30 minutes at 30°C to ensure complete rehydration without shearing the proteins.

  • Substrate Loading: Slowly add 1-Cyclohexyl-3-methyl-1-butanone to a final concentration of 200 mM.

  • Reaction Execution: Incubate the biphasic mixture in an orbital shaker at 30°C and 250 rpm for 24 hours. Keep the vessel tightly sealed to prevent IPA evaporation.

  • Workup & Extraction: Quench the reaction by adding 1 volume of Methyl tert-butyl ether (MTBE). Centrifuge at 4000

    
     for 10 minutes to break the emulsion. Extract the organic layer, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Mechanism Ketone Dialkyl Ketone (Sterically Similar Faces) Prelog Prelog ADH (Hydride attacks Re-face) Ketone->Prelog WT / Engineered AntiPrelog Anti-Prelog ADH (Hydride attacks Si-face) Ketone->AntiPrelog Engineered Variant S_Alcohol (S)-Alcohol Prelog->S_Alcohol R_Alcohol (R)-Alcohol AntiPrelog->R_Alcohol

Caption: Stereocomplementary reduction of ketones via Prelog and Anti-Prelog ADH pathways.

Protocol B: Chemocatalytic Asymmetric Hydrogenation

For environments lacking biocatalytic infrastructure, transition-metal catalysis using precisely tuned Iridium complexes provides an exceptionally high turnover alternative [2][4].

Self-Validating System Architecture
  • System Suitability Test (SST): A pressure leak test of the autoclave at 60 bar

    
     for 2 hours. A drop of >0.5 bar invalidates the setup.
    
  • In-Process Control (IPC): Real-time mass flow controllers monitor

    
     uptake. The reaction is deemed complete when the uptake curve plateaus for >30 minutes.
    
  • Post-Reaction Validation: Mass balance calculation via quantitative

    
    -NMR using 1,3,5-trimethoxybenzene as an internal standard to rule out over-reduction or aldol side-reactions.
    
Step-by-Step Methodology
  • Glovebox Setup: All catalyst preparations must be performed in an argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Catalyst Activation: In a dry 10 mL vial, dissolve 0.1 mol% of the Ir-SpiroPAP precatalyst in 2 mL of anhydrous ethanol. Add 0.5 mol% of Potassium tert-butoxide (

    
    ) to generate the active metal-hydride species. Stir for 10 minutes.
    
  • Substrate Loading: Add 1.0 M of 1-Cyclohexyl-3-methyl-1-butanone to the activated catalyst solution. Transfer the mixture to a stainless-steel autoclave equipped with a magnetic stir bar.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-purity

    
     line. Purge the vessel with 
    
    
    
    three times (pressurize to 10 bar, then vent). Finally, pressurize to 50 bar.
  • Reaction Execution: Stir the reaction at 800 rpm at 25°C for 12 hours. The high stirring rate is critical to overcome gas-liquid mass transfer limitations.

  • Workup: Carefully vent the hydrogen gas. Filter the crude mixture through a short pad of silica gel (eluting with Ethyl Acetate) to remove the Iridium catalyst. Concentrate the filtrate for downstream chiral analysis.

Quantitative Data Summary

The table below summarizes the expected performance metrics of various catalytic systems when applied to 1-Cyclohexyl-3-methyl-1-butanone. Note the stark difference between wild-type/standard catalysts and engineered/specialized systems.

Catalyst SystemSubstrate ConcentrationConversion (%)Enantiomeric Excess (ee %)Major Configuration
WT-ADH (TbSADH) 50 mM< 20%15%(S)
Engineered ADH (Trp288 Mut) 200 mM> 99%> 98%(R) or (S)
Ru-BINAP/diamine 0.5 M45%40%(R)
Ir-SpiroPAP 1.0 M> 99%> 99%(S)

References

  • Zhou, J., & Xu, G. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis. Available at:[Link]

  • Zhang, F.-H., et al. (2020). Enantioselective hydrogenation of dialkyl ketones. Nature Catalysis. Available at:[Link]

  • Sardauna, A. E., et al. (2023). Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones. King Fahd University of Petroleum & Minerals. Available at:[Link]

  • (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. PMC. Available at:[Link]

Application Notes and Protocols: Advanced Alternatives to Friedel-Crafts Acylation for the Synthesis of Cyclohexyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Moving Beyond a Classic Reaction

For decades, the Friedel-Crafts acylation has been a cornerstone of organic synthesis for the formation of aryl ketones. However, its application to the synthesis of cyclohexyl ketones from cyclohexanes is often problematic. The harsh Lewis acid conditions can lead to carbocation rearrangements, and the reaction's scope can be limited. For researchers and professionals in drug development, where structural precision and process efficiency are paramount, these limitations necessitate the exploration of more robust and versatile synthetic strategies.

This technical guide provides a detailed overview of modern and efficient alternatives to the Friedel-Crafts acylation for the synthesis of cyclohexyl ketones. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present comparative data to guide the selection of the most appropriate synthetic route.

Catalytic Ketonic Decarboxylation: A Green and Efficient Approach

One of the most compelling alternatives for the synthesis of symmetrical and unsymmetrical cyclohexyl ketones is the catalytic ketonic decarboxylation of carboxylic acids. This method, often carried out at elevated temperatures in the presence of a metal catalyst, offers a high-yield and environmentally friendlier pathway by avoiding the use of stoichiometric Lewis acids.[1][2]

Underlying Mechanism

The reaction is believed to proceed through the formation of a metal carboxylate salt on the surface of the catalyst, typically a metal oxide like manganous oxide (MnO).[1][2] Two molecules of the carboxylic acid (or one of each for unsymmetrical ketones) adsorb onto the catalyst surface. This is followed by the formation of a β-keto acid intermediate, which is unstable and readily undergoes decarboxylation to yield the ketone, carbon dioxide, and water.[1]

Experimental Protocol: Synthesis of Dicyclohexyl Ketone

This protocol is adapted from established methods for the synthesis of dicyclohexyl ketone from hexahydrobenzoic acid (cyclohexanecarboxylic acid).[1]

Materials:

  • Hexahydrobenzoic acid (Cyclohexanecarboxylic acid)

  • Manganous oxide (MnO) catalyst

  • Reactor equipped with a heating mantle, stirrer, distillation apparatus, and an inlet for steam (optional)

Procedure:

  • Catalyst Preparation: In the reactor, create a mixture of hexahydrobenzoic acid and manganous oxide. The molar ratio of acid to manganese should be approximately 1.9:1.[1] Heat the mixture to facilitate the formation of the liquid catalytic compound.

  • Reaction: Heat the prepared catalyst to the reaction temperature, which typically ranges from 330°C to 450°C, with an optimal temperature around 400°C.[1]

  • Feed: Continuously feed molten hexahydrobenzoic acid into the reactor containing the catalyst. A stream of steam can be passed through the reactor during the reaction to aid in the distillation of the product.[1]

  • Product Collection: The dicyclohexyl ketone formed, along with water and any unreacted acid, will distill from the reaction mixture. Collect the distillate.[1]

  • Purification: The collected distillate can be further purified by standard techniques such as fractional distillation to isolate the pure dicyclohexyl ketone.

Data Summary
Ketone ProductCarboxylic Acid(s)CatalystTemperature (°C)YieldReference
Dicyclohexyl ketoneHexahydrobenzoic acidMnO330-450High[1]
Cyclohexyl phenyl ketoneHexahydrobenzoic acid & Benzoic acidMnO~340~99%[3]
Catalytic Cycle Diagram

G cluster_0 Catalytic Cycle for Ketonic Decarboxylation Acid1 R-COOH Salt Metal Carboxylate Salt (R-COO-Mn-OOC-R') Acid1->Salt Adsorption Acid2 R'-COOH Acid2->Salt Catalyst MnO Catalyst Surface BetaKeto β-Keto Acid Intermediate Salt->BetaKeto Formation Ketone R-CO-R' (Ketone) BetaKeto->Ketone Decarboxylation Byproducts CO2 + H2O BetaKeto->Byproducts

Caption: Proposed catalytic cycle for ketonic decarboxylation.

Organometallic Addition to Carboxylic Acid Derivatives: Precision and Versatility

The reaction of organometallic reagents, particularly organolithiums, with carboxylic acids or their derivatives provides a highly versatile and controlled method for the synthesis of a wide range of ketones, including cyclohexyl ketones.[4][5] This approach allows for the introduction of various alkyl, aryl, or vinyl groups.

Underlying Mechanism

The reaction of an organolithium reagent with a carboxylic acid first involves an acid-base reaction to form a lithium carboxylate. A second equivalent of the organolithium then adds to the carboxylate to form a stable dilithium salt intermediate.[4] This intermediate is stable at room temperature and does not collapse to the ketone until a proton source is added during the workup. This stability prevents the common side reaction of over-addition to form a tertiary alcohol.[4]

Experimental Protocol: Synthesis of Cyclohexyl Methyl Ketone

This protocol is based on the procedure for the reaction of methyllithium with cyclohexanecarboxylic acid.[4]

Materials:

  • Cyclohexanecarboxylic acid

  • Lithium hydride (powdered)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Methyllithium solution in diethyl ether

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Sodium chloride

Procedure:

  • Salt Formation: In a dry, three-necked flask under a nitrogen atmosphere, suspend powdered lithium hydride in anhydrous DME.[4] Add a solution of cyclohexanecarboxylic acid in anhydrous DME dropwise. Heat the mixture to reflux for approximately 2.5 hours to complete the formation of lithium cyclohexanecarboxylate.[4]

  • Reaction with Organolithium: Cool the suspension to 0°C and add the methyllithium solution dropwise while maintaining the temperature.[4] After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Workup: Cautiously pour the reaction mixture into a vigorously stirred mixture of concentrated hydrochloric acid and water.[4]

  • Extraction and Purification: Saturate the aqueous layer with sodium chloride and extract with diethyl ether. The combined organic layers are then washed, dried, and concentrated. The resulting crude product can be purified by distillation to yield pure cyclohexyl methyl ketone.

Data Summary
Cyclohexyl KetoneCarboxylic AcidOrganolithium ReagentYieldReference
Cyclohexyl methyl ketoneCyclohexanecarboxylic acidMethyllithium75-80%[4]
PropiophenonePropionic acidPhenyllithiumGood[6]
Reaction Pathway Diagram

G cluster_1 Organolithium Addition to a Carboxylic Acid Acid Cyclohexanecarboxylic Acid LiSalt Lithium Cyclohexanecarboxylate Acid->LiSalt -CH4 MeLi1 CH3Li (1 eq.) DiLiSalt Dilithium Salt Intermediate LiSalt->DiLiSalt MeLi2 CH3Li (1 eq.) Ketone Cyclohexyl Methyl Ketone DiLiSalt->Ketone Workup Aqueous Workup (H3O+)

Caption: Reaction pathway for the synthesis of a cyclohexyl ketone using an organolithium reagent.

Emerging Frontiers in Cyclohexyl Ketone Synthesis

The field of organic synthesis is constantly evolving, with new catalytic and photochemical methods offering unprecedented efficiency and selectivity.

  • Selective Hydrogenation of Aromatic Precursors: A promising strategy involves the selective hydrogenation of aromatic ketones or phenols to their corresponding cyclohexyl ketones or cyclohexanones.[7] Recent advancements with rhodium and palladium catalysts have made it possible to reduce the aromatic ring while preserving the carbonyl group, a traditionally challenging transformation.[7]

  • Tandem Photocatalyzed Annulation: For the synthesis of highly substituted cyclohexanones, tandem carbene and photoredox-catalyzed processes have emerged.[8][9] These methods enable the construction of multiple carbon-carbon bonds in a single step under mild conditions, avoiding the need for strong bases or expensive metal catalysts.[8][9]

  • Hydrogen-Borrowing Catalysis: This elegant strategy allows for the α-alkylation of ketones with alcohols. Recent studies have demonstrated its utility in the synthesis of enantiopure γ-substituted cyclohexyl ketones through dynamic kinetic resolution, showcasing a high degree of stereocontrol.[10]

Conclusion

The synthesis of cyclohexyl ketones can be achieved through a variety of modern and efficient methods that serve as powerful alternatives to the classical Friedel-Crafts acylation. Catalytic ketonic decarboxylation offers a robust and scalable route, particularly for symmetrical ketones. The use of organometallic reagents provides a versatile and controlled approach for a broader range of substituted ketones. Furthermore, emerging techniques in catalysis and photochemistry are continuously expanding the synthetic chemist's toolkit, enabling the construction of complex cyclohexyl ketone scaffolds with high precision and efficiency. For researchers and professionals in drug development, these advanced methodologies offer significant advantages in terms of yield, substrate scope, and process safety.

References

  • Mechanism and Synthesis of Dicyclohexyl Ketone
  • Wei, Y., & Zeng, X. (2016). Catalytic Strategies toward Selective Hydrogenation of Aromatic Ketones and Phenols: Facile Synthesis of Cyclohexyl Ketones. Thieme E-Books & E-Journals.
  • Bare, T. M., & House, H. O. (1969). METHYL KETONES FROM CARBOXYLIC ACIDS: CYCLOHEXYL METHYL KETONE. Organic Syntheses, 49, 81.
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annul
  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substr
  • Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Thesis.
  • Process for the production of dicyclohexyl ketone and cyclohexyl phenyl ketone. (1966).
  • Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. (2025).
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annul
  • Show how the following ketones might be synthesized from the indicated acids, using any necessary reagents. (a) propiophenone from propionic acid (two ways, using alkylation of the acid and using Friedel-Crafts acylation) (b)
  • Carboxylic Acids to Ketones. Chemistry Steps.

Sources

Application Note: Precision Solvent Selection for Grignard Addition to Isovaleronitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The addition of Grignard reagents (


) to isovaleronitrile (3-methylbutanenitrile) presents a specific set of chemoselective challenges distinct from additions to aldehydes or ketones. Unlike carbonyls, the nitrile group is a poorer electrophile, often requiring elevated thermal energy to drive conversion. Furthermore, isovaleronitrile possesses acidic 

-protons (

in DMSO), creating a competitive landscape between the desired nucleophilic addition (yielding a ketimine/ketone) and an undesired Brønsted-Lowry acid-base reaction (yielding a nitrile anion and recovered starting material).

This guide challenges the traditional reliance on Diethyl Ether (


) and Tetrahydrofuran (

). We demonstrate that 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) offer superior kinetic profiles for this specific transformation. Their higher boiling points allow for the thermal acceleration necessary to overcome the nitrile's inactivity, while their physicochemical properties streamline the hydrolysis of the stable magnesium ketimine intermediate.

Part 2: Mechanistic Theory & Solvent Dynamics

The Schlenk Equilibrium and Reactivity

The reactivity of a Grignard reagent is governed by the Schlenk equilibrium, which dictates the ratio of monomeric, dimeric, and polymeric magnesium species in solution. This equilibrium is solvent-dependent.[1][2]



  • Ether (

    
    ):  Promotes dimeric/polymeric aggregates. While stable, these are less nucleophilic.
    
  • THF/2-MeTHF: These Lewis bases coordinate strongly to the Magnesium center, breaking aggregates into monomeric species (

    
    ). Monomers are significantly more reactive nucleophiles, essential for attacking the sluggish nitrile carbon.
    
The Isovaleronitrile Challenge: Addition vs. Deprotonation

Isovaleronitrile contains a branching isobutyl group and reactive


-hydrogens.
  • Path A (Desired): Nucleophilic attack at the

    
     carbon forms a metalloimine (Magnesium Ketimine).
    
  • Path B (Undesired): The Grignard reagent acts as a base, deprotonating the

    
    -carbon. This forms a keteniminate-like anion, which, upon aqueous quench, simply reprotonates to return the starting isovaleronitrile.
    

Solvent Impact: Higher reaction temperatures (accessible via 2-MeTHF/CPME) generally favor the activation energy of nucleophilic addition (Path A) over the barrierless diffusion-controlled deprotonation (Path B), provided the Grignard species is sufficiently solvated to be nucleophilic.

Mechanistic Visualization

The following diagram illustrates the solvent-dependent pathway and the critical hydrolysis step.

GrignardMechanism cluster_solvation Solvent Coordination Grignard_Dimer Dimeric Grignard (Et2O dominant) Less Reactive Grignard_Monomer Monomeric Grignard (THF/2-MeTHF) Highly Reactive Grignard_Dimer->Grignard_Monomer Lewis Base Solvation Transition Transition State (Nu- Attack) Grignard_Monomer->Transition Isovaleronitrile Isovaleronitrile (iPr-CH2-CN) Isovaleronitrile->Transition ImineSalt Mg-Ketimine Salt (Stable Intermediate) Transition->ImineSalt Path A: Addition (High Temp Favored) SideRxn Side Product: Recovered Nitrile (via Deprotonation) Transition->SideRxn Path B: Deprotonation (Low Temp/Steric Hindrance) Hydrolysis Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Quench Ketone Target Ketone (Product) Hydrolysis->Ketone Imine Cleavage

Figure 1: Mechanistic pathway highlighting the critical role of solvent solvation in promoting monomer formation and the bifurcation between addition and deprotonation.

Part 3: Solvent Selection Matrix

For isovaleronitrile, the boiling point is a critical process parameter. The reaction often requires reflux to reach completion.

FeatureDiethyl Ether (

)
Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)CPME (Cyclopentyl Methyl Ether)
Boiling Point

(Too Low)

(Moderate)

(Optimal)

(High)
Solvation Power Moderate (Dimers)High (Monomers)High (Monomers)Moderate-High
Water Miscibility LowHigh (Difficult Workup)Low (Clean Phase Cut) Very Low
Peroxide Stability PoorPoorGoodExcellent
Green Score LowLowHigh (Bio-derived) High
Recommendation Not Recommended AcceptablePreferred Preferred (High Temp)

Analysis:

  • Why not

    
    ?  The reflux temperature (
    
    
    
    ) is often insufficient to drive the addition to isovaleronitrile efficiently, leading to stalled reactions and lower yields.
  • Why 2-MeTHF? It combines the high Lewis basicity of THF (promoting reactive monomers) with the hydrophobicity of ether (simplifying the hydrolysis workup). Its

    
     boiling point allows for sufficient thermal energy to drive the reaction without switching solvents.
    

Part 4: Optimized Experimental Protocol

Objective: Synthesis of a ketone via addition of Phenylmagnesium Bromide to Isovaleronitrile using 2-MeTHF.

Materials
  • Substrate: Isovaleronitrile (

    
     equiv).
    
  • Reagent: Phenylmagnesium Bromide (

    
     equiv) in 2-MeTHF (commercially available or prepared).
    
  • Solvent: Anhydrous 2-MeTHF.[3]

  • Catalyst (Optional): CuBr

    
    SMe
    
    
    
    (
    
    
    mol%) — Recommended if reaction is sluggish.
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Solvent Charge: Add anhydrous 2-MeTHF and Isovaleronitrile (

    
     equiv).
    
    • Note: If using Cu(I) catalysis, add the copper salt now and stir for 15 min.

  • Temperature Control: Heat the solution to

    
    .
    
    • Rationale: Unlike aldehydes (cooled to

      
      ), nitriles benefit from mild heating during addition to prevent stalling.
      
  • Grignard Addition: Add the Grignard reagent dropwise over 30-60 minutes.

    • Observation: The solution will likely turn dark/brown (especially if Cu is used).

  • Thermal Drive: Once addition is complete, heat the reaction to a gentle reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by HPLC or GC. Disappearance of nitrile is the key metric. The intermediate imine salt is stable and will not show as "product" yet.

  • Hydrolysis (Critical Step):

    • Cool to

      
      .
      
    • Quench: Slowly add

      
       HCl (aqueous). Caution: Exothermic.
      
    • Digestion: Stir the biphasic mixture vigorously at room temperature (or mild heat

      
      ) for 2-6 hours.
      
    • Why? The Mg-imine intermediate is robust. Simple water quenching yields the imine, not the ketone. Acidic hydrolysis is required to cleave the

      
       bond.
      
  • Workup:

    • Separate the organic layer (2-MeTHF).

    • Extract aqueous layer once with 2-MeTHF.[4]

    • Wash combined organics with NaHCO

      
       and Brine.
      
    • Dry over MgSO

      
       and concentrate.
      
Protocol Visualization

Workflow Start Start: Dry Equipment (N2 Atmosphere) Prep Charge Isovaleronitrile in 2-MeTHF Start->Prep Heat Heat to 50°C Prep->Heat Add Add Grignard Reagent (Dropwise) Heat->Add Reflux Reflux (80°C) 2-4 Hours Add->Reflux Quench Cool to 0°C Add 3M HCl Reflux->Quench Hydrolysis Stir 4-6h (Acidic) Cleave Imine Quench->Hydrolysis PhaseSplit Phase Separation (2-MeTHF / Water) Hydrolysis->PhaseSplit

Figure 2: Optimized workflow utilizing 2-MeTHF to facilitate high-temperature addition and simplified phase separation.

Part 5: Troubleshooting & Optimization

Issue: Recovered Starting Material (Nitrile)

If you isolate the starting nitrile after workup, the Grignard reagent likely acted as a base (deprotonating the


-position) rather than a nucleophile.
  • Solution 1 (Temperature): Increase the reaction temperature immediately upon addition.

  • Solution 2 (Non-Transferable Ligands): Use "Turbo Grignards" (LiCl-complexed) or add CeCl

    
     (Cerium chloride) to increase nucleophilicity (organocerium reagents are less basic, more nucleophilic).
    
  • Solution 3 (Solvent Switch): If using THF, switch to CPME to allow reflux at

    
    .
    
Issue: Imine Persistence

If the product mass spectrum shows


 (imine) or hydrolysis is incomplete:
  • Cause: Steric bulk of the isobutyl group protects the imine from water attack.

  • Fix: Increase the acid concentration (

    
     HCl) or reflux the acidic quench mixture for 1 hour.
    

References

  • Ashby, E. C. (1968). The Composition of Grignard Compounds in Ether Solvents. Quarterly Reviews, Chemical Society. Link

  • Kadam, A., et al. (2013).[5] Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Link

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[5][4][6] ChemPubSoc Europe. Link

  • Kharasch, M. S., & Reinmuth, O. (1954).[7] Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[7] (Foundational text on Nitrile addition mechanism). Link

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether (CPME) as a Green Alternative to THF in Grignard Reactions. Organic Process Research & Development. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Removing Unreacted 1-Cyclohexyl-3-Methyl-1-Butanol from its Ketone Product

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The oxidation of a secondary alcohol, such as 1-cyclohexyl-3-methyl-1-butanol, to its corresponding ketone is a fundamental transformation in organic synthesis. However, a common challenge arises during product purification: the removal of unreacted starting material. The structural similarity between the alcohol and the ketone product, 1-cyclohexyl-3-methyl-1-butanone, results in very close physical properties, making separation by simple techniques non-trivial. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome this purification hurdle, ensuring high product purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate my unreacted 1-cyclohexyl-3-methyl-1-butanol from the ketone product using simple distillation?

A: The primary challenge lies in the close boiling points of the two compounds. While the ketone is slightly more volatile, the difference is often not large enough for effective separation with simple distillation, which is best suited for liquids with boiling point differences greater than 25 °C.[1][2] Attempting to do so typically results in a distillate that is only slightly enriched in the ketone, leading to poor recovery and purity. Furthermore, alcohols and ketones can sometimes form azeotropes—mixtures that have a constant boiling point—making separation by distillation at atmospheric pressure impossible.[3]

Q2: What is the key chemical difference I can exploit to separate the alcohol and ketone?

A: The most significant difference is polarity. The alcohol's hydroxyl (-OH) group can participate in hydrogen bonding, making it substantially more polar than the ketone's carbonyl (C=O) group. This difference in polarity is the cornerstone of effective separation using techniques like column chromatography.[4]

Q3: Can I use a liquid-liquid extraction for the separation?

A: Liquid-liquid extraction is a critical step in the initial reaction workup—for example, to remove aqueous reagents, salts, or water-soluble byproducts.[5] However, it is generally ineffective for separating the target ketone from the unreacted alcohol because both compounds exhibit similar solubility profiles in common immiscible organic and aqueous solvent pairs.

Q4: What are the main safety precautions I should take during these purification procedures?

A: Safety is paramount. When performing distillation or chromatography, always work in a well-ventilated fume hood.[6] The organic solvents used are typically flammable and volatile.[6][7]

  • Distillation: Never heat a sealed vessel.[8] Ensure all glassware joints are secure to prevent vapor leaks, and use boiling chips or a magnetic stirrer to prevent bumping.[7]

  • Chromatography: Handling dry silica gel can generate fine dust that is harmful if inhaled; handle it carefully in a fume hood. The pressure used in flash chromatography must be applied cautiously to avoid over-pressurizing the glass column.[9][10]

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7] Consult the Safety Data Sheet (SDS) for all chemicals before use.[6]

Part 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Problem 1: My NMR or GC-MS analysis shows significant residual alcohol after my initial purification attempt.

This is the most common issue, indicating that the chosen purification method was not sufficiently effective.

  • Potential Cause A: Inefficient Distillation If you attempted a simple distillation, it likely failed due to the close boiling points as discussed in the FAQ.

    • Solution: Fractional Distillation. Fractional distillation inserts a fractionating column between the distillation flask and the condenser.[11][12][13] This column provides a large surface area (e.g., from glass beads or rings) for repeated vaporization-condensation cycles, allowing for a much finer separation of liquids with close boiling points.[2][11][12] The more volatile component (the ketone) will preferentially move up the column and distill over, while the less volatile alcohol returns to the flask.

  • Potential Cause B: Ineffective or Overloaded Column Chromatography Flash column chromatography is often the most effective method. If it fails, it's typically due to improper setup or execution.

    • Solution: Optimized Flash Column Chromatography. Success hinges on selecting the correct solvent system (mobile phase). The goal is to find a solvent mixture where the ketone moves up the TLC plate significantly faster than the alcohol, indicating a good potential for separation on a larger scale.

Problem 2: My final product yield is very low after performing column chromatography.

Low yield suggests that your product was either not fully eluted from the column or was lost during fraction collection and processing.

  • Potential Cause: Improper Solvent System or Technique If the solvent system is not optimized, your product may streak down the column (a phenomenon called "tailing"), leading to broad fractions that are difficult to separate cleanly. Overloading the column with too much crude product can also cause poor separation and cross-contamination of fractions.[14]

    • Solution: Systematic TLC Analysis & Proper Loading. Before running the column, systematically test solvent systems using Thin-Layer Chromatography (TLC).[15] A good target is to find a solvent system that gives the ketone an Rf value of approximately 0.25-0.35, with the alcohol spot remaining much lower on the plate.[15] When loading the column, dissolve your crude product in the minimum amount of solvent and apply it carefully to the top of the silica bed in a narrow band.[16]

Problem 3: Both fractional distillation and chromatography are failing to give me a pure product.

In rare cases, the properties of the two molecules are so similar that even advanced separation techniques are challenging, or an azeotrope may be forming.[3]

  • Potential Cause: Extremely Similar Physicochemical Properties When physical separation methods are exhausted, a chemical approach can be used to temporarily and selectively alter the properties of the impurity.

    • Solution: Chemical Derivatization. The unreacted alcohol can be selectively converted into a non-volatile derivative, making separation trivial. A highly effective method is to react the crude mixture with boric acid to form a trialkyl borate ester from the residual alcohol.[17] This borate ester has a very high boiling point and is highly polar, allowing the desired ketone to be easily removed by simple distillation or a quick filtration through a silica plug.

Part 3: Protocols, Data, and Visualizations

Data Presentation

Table 1: Comparative Physical Properties This table summarizes the key physical properties that dictate the separation strategy.

Property1-cyclohexyl-3-methyl-1-butanol (Alcohol)1-cyclohexyl-3-methyl-1-one (Ketone)Rationale for Separation
Molecular Weight 170.29 g/mol [18]168.28 g/mol [19]Very similar; not useful for separation.
Boiling Point ~220-225 °C (estimated)~210-215 °C (estimated)Close, but ketone is more volatile. Suggests fractional distillation is necessary over simple distillation.
Polarity High (due to H-bonding -OH group)Moderate (due to C=O dipole)Significant difference; this is the primary basis for chromatographic separation.
H-Bonding Donor & AcceptorAcceptor onlyThe alcohol's ability to donate a hydrogen bond makes it "stick" more strongly to polar stationary phases like silica gel.

Table 2: Guide to TLC Solvent System Selection for Separation Use this guide to find an optimal mobile phase for flash chromatography. Start with the suggested initial system and adjust as needed.

Solvent System (Hexane:Ethyl Acetate)Expected ObservationNext Step
9:1 Both spots remain near the baseline (low Rf).Increase polarity.
7:3 Ketone (top spot) moves to Rf ~0.3, alcohol (bottom spot) has Rf < 0.1.Optimal. This system should provide good separation.[20]
1:1 Both spots are high on the plate (high Rf).Decrease polarity.
Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes you have identified an optimal solvent system via TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Column Preparation: Securely clamp a glass chromatography column in a vertical position. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[16]

  • Packing the Column: Prepare a slurry of silica gel in your chosen low-polarity solvent (e.g., hexane).[10] Pour the slurry into the column and allow it to pack under gravity or gentle air pressure, tapping the side to ensure even packing.[16] Drain the solvent until it is just level with the top of the silica bed. Add a final thin layer of sand on top.[16]

  • Sample Loading: Dissolve your crude product (ketone + alcohol) in the absolute minimum volume of your eluting solvent or a less polar solvent like dichloromethane. Carefully apply the solution to the top layer of sand using a pipette.

  • Elution: Carefully add the eluting solvent to the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a few inches per minute).

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the separation by spotting small aliquots from the collected fractions onto TLC plates.

  • Analysis and Isolation: Combine the fractions that contain only the pure ketone (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Chemical Derivatization with Boric Acid

This method is an excellent alternative when chromatography or distillation is problematic.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the crude product mixture with an equal molar equivalent (relative to the estimated amount of alcohol impurity) of boric acid. Add toluene as a solvent to facilitate azeotropic removal of water.

  • Ester Formation: Heat the mixture to reflux. Water, formed during the esterification of the alcohol with boric acid, will be collected in the Dean-Stark trap, driving the reaction to completion. The reaction is typically complete when no more water is collected.

  • Workup: Cool the reaction mixture. The desired ketone remains dissolved in the toluene, while the non-volatile borate ester may precipitate or remain in solution.

  • Purification:

    • Option A (Distillation): Remove the toluene under reduced pressure. The residue will contain the ketone and the high-boiling borate ester. Simple distillation will allow the pure ketone to be distilled away from the non-volatile borate.

    • Option B (Filtration): Pass the cooled toluene solution through a short plug of silica gel. The polar borate ester will be strongly adsorbed, while the less polar ketone will elute quickly with the toluene. Evaporate the solvent to obtain the pure ketone.

Mandatory Visualizations

Diagram 1: Flash Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Optimal Solvent) Pack 2. Pack Column (Silica Gel Slurry) Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Solvent (Apply Gentle Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure_Product Pure Ketone Evap->Pure_Product Yields G Column Silica Gel Column (Stationary Phase) Highly Polar Surface (-Si-OH) Separation Ketone elutes FASTER (Weaker interaction with silica) Alcohol elutes SLOWER (Strong H-bonding with silica) Column:f0->Separation:n Interaction leads to separation Ketone Ketone (Moderately Polar) Alcohol Alcohol (Highly Polar) Elution Mobile Phase (e.g., Hexane/EtOAc) flows down

Sources

Minimizing over-addition in Grignard synthesis of isobutyl cyclohexyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Minimizing Over-Addition in Isobutyl Cyclohexyl Ketone Synthesis

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Target Molecule: Isobutyl Cyclohexyl Ketone (1-cyclohexyl-3-methylbutan-1-one)

Executive Summary & Diagnostic

The Problem: Users attempting to synthesize isobutyl cyclohexyl ketone via standard Grignard addition to cyclohexanecarbonyl chloride (acid chloride) frequently report high levels of 1,1-dicyclohexyl-3-methylbutan-1-ol (tertiary alcohol) impurities.

The Root Cause: This is a classic "Over-Addition" error. In the acid chloride route, the intermediate ketone formed is more electrophilic than the starting acid chloride. The remaining Grignard reagent attacks the ketone immediately, forming the tertiary alcohol before the reaction can be quenched.

The Solution: To stop the reaction precisely at the ketone stage, you must stabilize the intermediate to prevent a second nucleophilic attack. This is best achieved by switching the electrophile to Cyclohexanecarbonitrile or the Weinreb Amide derivative.

Diagnostic Flowchart

Before altering your synthetic route, confirm the impurity profile using the logic below.

DiagnosticFlow Start User Report: Low Yield / Impurities CheckMS Analyze Crude via GC-MS/LC-MS Start->CheckMS MassPeak Is Mass = Target + Isobutyl Fragment? CheckMS->MassPeak TertAlcohol Diagnosis: Over-Addition (Tertiary Alcohol Formation) MassPeak->TertAlcohol Yes (M+ = ~238) StartMaterial Diagnosis: Stalled Reaction (Moisture/Inactive Grignard) MassPeak->StartMaterial No (Only SM found)

Figure 1: Diagnostic logic to distinguish over-addition from reagent failure.

Technical Protocols & Solutions
Solution A: The Nitrile Route (Recommended Standard)

Mechanism: Reacting isobutylmagnesium bromide with cyclohexanecarbonitrile forms a magnesium imine salt. This salt is negatively charged and sterically bulky, which prevents a second Grignard molecule from attacking. The ketone is only revealed after the acidic hydrolysis step.

Protocol:

  • Reagents: Cyclohexanecarbonitrile (1.0 equiv), Isobutylmagnesium bromide (1.1 equiv, 2.0M in Et₂O).

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

  • Temperature: Reflux (Essential for nitriles, which are less reactive than ketones).

  • Quench: 10% HCl (aq) or H₂SO₄ (aq). Critical Step: The imine must be hydrolyzed.[1]

NitrileMech Nitrile Cyclohexane- carbonitrile ImineSalt Magnesium Imine Salt (STABLE INTERMEDIATE) Nitrile->ImineSalt + Grignard Grignard Isobutyl- MgBr Grignard->ImineSalt Stop Stops Here Until Quench ImineSalt->Stop Hydrolysis Acid Hydrolysis (H3O+) ImineSalt->Hydrolysis Product Isobutyl Cyclohexyl Ketone Hydrolysis->Product

Figure 2: The imine salt acts as a "chemical brake," preventing over-addition until hydrolysis.

Solution B: The Weinreb Amide Route (High Precision)

Mechanism: Use N-methoxy-N-methylcyclohexanecarboxamide . The Grignard reagent adds to the carbonyl, but the magnesium atom is immediately chelated by the N-methoxy oxygen and the carbonyl oxygen. This forms a stable 5-membered cyclic intermediate that will not collapse to the ketone until the reaction is quenched.

Protocol:

  • Preparation: Convert Cyclohexanecarbonyl chloride to the Weinreb amide using N,O-dimethylhydroxylamine·HCl.

  • Grignard Addition: Add IsobutylMgBr (1.2 equiv) at 0°C to -78°C in THF.

  • Quench: Saturated NH₄Cl or dilute HCl.

WeinrebMech Weinreb Weinreb Amide Chelate Stable 5-Membered Chelate Weinreb->Chelate + IsobutylMgBr NoReact Resists 2nd Attack Chelate->NoReact Quench Acid Quench Chelate->Quench Ketone Target Ketone Quench->Ketone

Figure 3: The Weinreb chelate locks the tetrahedral intermediate, preventing ketone formation in situ.

Comparative Data Analysis

The following table summarizes the expected outcomes based on the electrophile choice for this specific synthesis.

ParameterAcid Chloride RouteNitrile RouteWeinreb Amide Route
Primary Impurity Tertiary Alcohol (>15%)Unreacted NitrileUnreacted Amide
Chemoselectivity PoorExcellentSuperior
Reaction Temp -78°C (Strict control)Reflux (Required)0°C to RT
Cost Efficiency High (Cheap reagents)High (Cheap reagents)Moderate (Extra step)
Typical Yield 40-50%75-85%85-95%
Recommendation Avoid Standard Use High Purity Needs
Frequently Asked Questions (FAQs)

Q1: I must use the acid chloride due to supply constraints. Is there any way to save the reaction? A: Yes, but you must change the mechanism. Add a catalyst like Iron(III) acetylacetonate [Fe(acac)₃] (3-5 mol%). This allows the reaction to proceed via a transmetallation mechanism that is faster than the ketone addition. Alternatively, use stoichiometric Copper(I) iodide to form the organocuprate (Gilman reagent), which does not react with ketones.

Q2: In the Nitrile route, my yield is low and I see starting material. Why? A: Nitriles are stubborn electrophiles. Unlike aldehydes, they often require thermal energy to react with Grignards. Ensure you are refluxing the reaction (if using Ether/THF) for at least 1-4 hours. Room temperature stirring is often insufficient for sterically hindered nitriles like cyclohexanecarbonitrile.

Q3: How do I ensure the imine is fully hydrolyzed? A: The imine intermediate can be stable. Do not just add water. Use aqueous acid (1M HCl or 10% H₂SO₄) and stir vigorously for 1 hour. If the solution remains cloudy or biphasic without clearing, extend the hydrolysis time or warm slightly.

Q4: Can I use Isobutylmagnesium Chloride instead of Bromide? A: Yes. The chloride is generally more active and atom-economical. However, if you are using the Weinreb route, the choice of halide has minimal impact on selectivity.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2][3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[3] [3]

  • Kikukawa, T. "Grignard Reaction of Nitriles." Master Organic Chemistry.

  • Fiandanese, V. et al. "Iron-Catalyzed Cross-Coupling Reactions of Acyl Chlorides with Grignard Reagents." Tetrahedron Letters, 1984 , 25(42), 4805-4808.

  • Chemistry Steps. "The Mechanism of Grignard and Organolithium Reactions with Nitriles."

Sources

Technical Support Center: Preventing Polymerization in Acid-Catalyzed Ketone Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the persistent challenge of ketone self-condensation and polymerization during acid-catalyzed workflows (e.g., acetalization, alpha-halogenation, and aldol additions).

Here, we bypass generic advice to focus on the causality of side reactions, providing self-validating protocols and evidence-based troubleshooting strategies to ensure high-fidelity functionalization.

The Causality of Ketone Polymerization

To prevent polymerization, we must first understand the mechanistic divergence that causes it. In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of a ketone is protonated, rendering the carbonyl carbon highly electrophilic[1]. Simultaneously, the acid catalyzes tautomerization, converting a portion of the ketone into a nucleophilic enol[2].

If the desired electrophile (e.g., a halogen, an alcohol, or a target aldehyde) is insufficiently reactive, or if the reaction is subjected to excessive thermal stress, the enol will instead attack the unreacted protonated ketone[3]. This self-condensation yields an aldol adduct, which rapidly dehydrates under acidic conditions to form an


-unsaturated ketone (enone)[2]. For example, acetone readily condenses into mesityl oxide[3]. These enones are highly susceptible to further Michael additions by remaining enols or cationic polymerization, ultimately degrading into intractable "tar" or heavy oligomers[4].

G K Ketone (Starting Material) PK Protonated Ketone (Electrophile) K->PK + H+ E Enol (Nucleophile) PK->E - H+ (Tautomerization) AA Aldol Adduct (Side Reaction) PK->AA DP Target Functionalized Product E->DP + Target Electrophile E->AA + Protonated Ketone (Self-Condensation) DF Desired Electrophile (e.g., X2, R-OH) DF->DP EN α,β-Unsaturated Ketone (e.g., Mesityl Oxide) AA->EN Dehydration (-H2O) POL Polyenone / Tar (Polymerization) EN->POL + Enol (Michael Add.) or Cationic Poly.

Divergent pathways in acid-catalyzed ketone reactions: Functionalization vs. Polymerization.

Troubleshooting FAQs

Q1: I am trying to acetalize an aliphatic ketone using a Dean-Stark trap and p-Toluenesulfonic acid (pTSA). The reaction turns black and yields a viscous tar. What is happening?

A: You are observing thermally-driven poly-aldol condensation. Acetalization is an equilibrium process; standard protocols use a Dean-Stark apparatus to remove water and drive the reaction forward[5]. However, this requires refluxing the solvent (often toluene at 110 °C). At these temperatures, the activation energy for the competing aldol self-condensation is easily surpassed. The strong Brønsted acidity of pTSA exacerbates this by maintaining a high concentration of reactive enols.

The Solution: Abandon thermal water removal for sensitive substrates. Instead, utilize a chemical water scavenger like trimethyl orthoformate (TMOF) at room temperature, combined with a trace amount of acid (as low as 0.1 mol% HCl)[6]. The orthoester reacts with the byproduct water, driving the equilibrium forward entropically without the need for heat[5].

Q2: During the acid-catalyzed alpha-halogenation of my ketone, I get a mixture of polyhalogenated products and dark polymeric byproducts. How do I control this?

A: Acid-catalyzed alpha-halogenation is inherently autocatalytic[1]. The reaction generates HX (e.g., HBr or HCl) as a byproduct[7]. As the reaction proceeds, the acid concentration spikes exponentially, accelerating enolization. While the first halogenation decreases the basicity of the carbonyl (making a second halogenation slower)[8], the massive excess of acid can drive unreacted enols to attack the newly formed alpha-halo ketones or unreacted starting material if the halogen source is poorly mixed or depleted.

The Solution: Strict stoichiometric control and continuous flow setups are ideal. In batch, ensure high-dilution conditions and consider adding a mild buffer to prevent runaway acidity. If the substrate remains too sensitive, switch to a base-promoted directed enolate approach (e.g., using LDA at -78 °C) to definitively prevent self-condensation[3].

Q3: How do I know if my ketone is at a high risk for polymerization before I start the experiment?

A: The risk is directly proportional to the steric accessibility of the alpha-carbon and the stability of the resulting enone. Small aliphatic ketones (like acetone or methyl ethyl ketone) are at the highest risk because their enols are unhindered, allowing rapid nucleophilic attack[3]. Conversely, aryl ketones (like benzophenone) or sterically bulky ketones (like di-tert-butyl ketone) have a much lower risk of self-condensation due to steric clash during the C-C bond formation step.

Quantitative Comparison of Mitigation Strategies

The following table summarizes the impact of different reaction conditions on the yield and side-reaction profile of ketone functionalization.

Functionalization TypeTraditional MethodPolymerization RiskRecommended Mitigation StrategyExpected Yield Improvement
Acetalization pTSA + Dean-Stark (Reflux)High (Thermal Aldol)0.1 mol% HCl + Orthoester (RT)>90% (Eliminates tar)
Alpha-Halogenation X

+ Acetic Acid (Batch)
Medium (Autocatalytic)High dilution, buffered media>85% (Minimizes oligomers)
Aldol Addition Brønsted Acid (Batch)High (Dehydration)Continuous Flow / Lewis Acid>80% (Prevents dehydration)

Self-Validating Protocol: Room-Temperature Acetalization

To guarantee the prevention of thermal polymerization during acetalization, use this self-validating, trace-acid protocol[6]. This system validates itself through TLC monitoring: the absence of UV-active streaks confirms that no conjugated enones (the precursors to polymers) have formed.

Reagents:

  • Ketone substrate (1.0 eq)

  • Ethylene glycol or target alcohol (2.5 eq)

  • Trimethyl orthoformate (TMOF) (1.2 eq)

  • Methanolic HCl (0.1 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the ketone substrate and anhydrous DCM to achieve a 0.5 M concentration.

  • Reagent Addition: Inject the ethylene glycol, followed by the TMOF. Stir for 5 minutes at room temperature (20-25 °C) to ensure homogeneity.

  • Catalyst Initiation: Add the methanolic HCl (0.1 mol%). Causality note: Keeping the acid concentration at trace levels prevents the rapid accumulation of enols, starving the self-condensation pathway.

  • Self-Validating Monitoring: After 30 minutes, spot the reaction mixture on a silica TLC plate.

    • Validation Check: Visualize under a 254 nm UV lamp. If the starting ketone was not UV-active, the appearance of a strong UV-active spot indicates the unwanted formation of an

      
      -unsaturated enone. If the plate remains UV-inactive, polymerization has been successfully prevented. Use a KMnO
      
      
      
      stain to confirm the disappearance of the starting ketone.
  • Quenching: Quench the trace acid by adding a small scoop of solid NaHCO

    
    . Stir for 10 minutes.
    
  • Isolation: Filter the mixture through a celite pad to remove the basic salts. Concentrate the filtrate under reduced pressure (keeping the water bath below 30 °C) to yield the pure acetal.

Workflow Start Start: Acid-Catalyzed Ketone Reaction Assess Assess Ketone Reactivity (Sterics & Enolizability) Start->Assess High High Polymerization Risk (e.g., Acetone, Aliphatic) Assess->High Low Low Risk (e.g., Aryl Ketones) Assess->Low Strategy1 Use Trace Acid (0.1 mol%) or Mild Lewis Acid High->Strategy1 Strategy2 Chemical Water Scavenger (e.g., Orthoesters) High->Strategy2 Strategy3 Standard Dean-Stark with Brønsted Acid Low->Strategy3 Monitor Monitor via TLC/UV Check for Enone formation Strategy1->Monitor Strategy2->Monitor Strategy3->Monitor Success Pure Functionalized Ketone (No Oligomers) Monitor->Success UV-inactive (No Enones)

Decision matrix for selecting reaction conditions to prevent ketone polymerization.

References

1.[3] Self-condensation - Wikipedia | wikipedia.org |[Link] 2.[4] Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC | nih.gov |[Link] 3.[1] Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones - JoVE | jove.com |[Link] 4.[5] Acetal - Wikipedia | wikipedia.org | [Link] 5.[6] A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC | nih.gov |[Link] 6.[2] Aldol reaction - Wikipedia | wikipedia.org |[Link] 7.[8] Why does the acid catalyzed alpha halogenation of a carbonyl only occur once? - Quora | quora.com |[Link] 8.[7] Reactivity of Aldehydes & Ketones - Chemistry LibreTexts | libretexts.org |[Link]

Sources

Technical Support Center: Exotherm Control in Hindered Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Escalation response, designed for process chemists and researchers encountering thermal instability during the oxidation of sterically hindered secondary alcohols.

Executive Summary: The "Kinetic Trap"

Oxidizing hindered secondary alcohols presents a unique process safety hazard: The Accumulation Trap . Because steric bulk retards the reaction rate (


), the consumption of the oxidant is slower than the addition rate. In standard protocols, this leads to a dangerous accumulation of unreacted oxidant in the reactor. Once the reaction initiates (often after an induction period or slight temperature rise), the accumulated energy releases simultaneously, overwhelming cooling capacity and leading to thermal runaway.[1]

This guide provides troubleshooting workflows to decouple dosing rate from reaction rate .

Part 1: Reagent Selection & Thermal Profiling

Q: I have a hindered substrate (e.g., neopentyl position or adjacent quaternary center). Which oxidant offers the safest thermal profile for scale-up?

A: For hindered substrates, safety is dictated by the Heat of Reaction (


)  and the Adiabatic Temperature Rise (

)
.
Reagent System

(Typical)
Critical HazardSuitability for Hindered Substrates
TEMPO / Bleach -200 to -300 kJ/molDelayed exotherm; Hypochlorite accumulation.[1]High. (If pH/Redox controlled).[1] Best for scale.
Dess-Martin (DMP) -250 kJ/molExplosive decomposition >130°C; Shock sensitive.[1][2]Medium. Lab scale only (<100g).
Swern (DMSO/Oxalyl) High (Activation)Violent gas evolution (CO/CO

); Active species decomposes >-20°C.
Low. Cryogenic requirement makes scale-up difficult.[1][3]
Jones (CrO

)
-150 to -250 kJ/molCr(VI) toxicity; Acetone/Jones mixtures are detonable.[1]Low. Environmental and thermal risks are prohibitive.
Decision Framework: Selecting the Oxidant

Use the following logic to select your reagent based on safety constraints.

ReagentSelection Start Substrate Analysis: Hindered Secondary Alcohol ScaleCheck Scale > 100g? Start->ScaleCheck AcidSens Acid Sensitive? ScaleCheck->AcidSens No TEMPO Rec: TEMPO/Bleach (Buffered, T < 10°C) ScaleCheck->TEMPO Yes Cryo Cryogenic Capacity (<-60°C) Available? AcidSens->Cryo No TPAP Rec: TPAP/NMO (Mild, Expensive) AcidSens->TPAP Yes (Very) DMP Rec: Dess-Martin (Strict T < 25°C) Cryo->DMP No Swern Rec: Swern (Flow Reactor Preferred) Cryo->Swern Yes

Figure 1: Decision tree for oxidant selection prioritizing thermal safety and scalability.

Part 2: Troubleshooting Specific Reagent Hazards
Scenario A: TEMPO / Bleach (Anelli Oxidation)

Issue: "I am adding bleach (NaOCl) dropwise, but the reaction isn't starting. I'm tempted to increase the addition rate."

STOP. This is the classic Accumulation Trap . The hindered alcohol is reacting slowly with the nitrosonium ion. If you add more bleach, you build up a reservoir of potential energy.

Corrective Protocol:

  • Check pH: The active oxidant (nitrosonium ion) requires a specific pH window (typically 8.5–9.5 using NaHCO

    
    /K
    
    
    
    CO
    
    
    ).[1] If pH > 10, the reaction stalls.[1] If pH < 8, bleach disproportionates.[1]
  • Add Bromide: Ensure KBr (co-catalyst) is present (0.1 equiv).[1] It accelerates the regeneration of the active species.

  • The "Seed" Step: Add only 5% of the bleach. Wait. Monitor the temperature. Do not proceed until you see a distinct exotherm (0.5–1.0°C rise) or color change (orange to yellow/pale).[1]

  • End-Point Monitoring: Use a redox probe.[1] Unreacted bleach causes a sharp spike in ORP (Oxidation-Reduction Potential).[1] Stop addition if ORP spikes, and wait for it to drop before resuming.[1]

Mechanism Note: The reaction is biphasic. High stirring rates (>700 RPM) are required to ensure mass transfer.[1] Poor stirring mimics "slow kinetics" and encourages oxidant accumulation.

Scenario B: Dess-Martin Periodinane (DMP)

Issue: "The reaction is extremely thick/slurry-like. I want to heat it to 40°C to dissolve the reagent."

WARNING: Never heat DMP mixtures above 30°C. DMP is shock and heat sensitive. Its decomposition onset is ~130°C, but in the presence of organic fuels (your solvent/substrate), this onset can lower significantly.[1]

Corrective Protocol:

  • Solvent Switch: DMP is poorly soluble in DCM.[1] Use a DCM/Water (wet DCM) system or add specific equivalents of water. Water accelerates the mechanism by facilitating the ligand exchange on the iodine center (Meyer & Schreiber modification).

  • Stepwise Addition: Do not add DMP as a solid in one portion. Add it as a slurry in 5 portions over 1 hour.

  • Quench Safety: When quenching with Na

    
    S
    
    
    
    O
    
    
    (thiosulfate), the reduction of unreacted DMP is highly exothermic .[1]
    • Protocol: Cool to 0°C. Add thiosulfate solution dropwise.[1] Monitor internal temperature, not just bath temperature.[1][4]

Scenario C: Swern Oxidation

Issue: "My cryostat failed, and the temperature rose to -30°C during the activation step (DMSO + Oxalyl Chloride)."

CRITICAL FAILURE: The intermediate (dimethylchlorosulfonium ion) is unstable above -20°C. It will decompose violently, releasing CO and CO


, potentially over-pressurizing the vessel.[1]

Corrective Protocol:

  • Immediate Abort: If T > -20°C during activation, do not add the alcohol. The active reagent is likely destroyed, and adding the substrate now will yield complex side products (Pummerer rearrangement) and potential safety risks.

  • Quench: Carefully add excess Et

    
    N (Triethylamine) to quench the acidic species, then warm to room temperature slowly with the vessel vented to a scrubber.
    
Part 3: The "Accumulation Trap" Visualization

Understanding the relationship between dosing and heat release is vital. The diagram below illustrates the danger zone where the operator perceives "no reaction" but is actually building a thermal bomb.

AccumulationTrap Dosing Reagent Dosing (Constant Rate) Accumulation Oxidant Accumulation (Concentration Spike) Dosing->Accumulation If Reaction is Slow Reaction Oxidation Reaction (Rate = k[Substrate][Oxidant]) Accumulation->Reaction Induction Ends Heat Heat Generation (q = dH * Rate) Reaction->Heat Heat->Reaction Arrhenius Acceleration (Rate increases with T) Runaway THERMAL RUNAWAY (Heat Gen > Cooling) Heat->Runaway Overwhelms Cooling Cooling Capacity (Removal Limit) Cooling->Runaway Fails to Contain

Figure 2: The feedback loop of reagent accumulation and Arrhenius acceleration leading to thermal runaway.[1]

Part 4: Emergency Quenching Protocols

If you detect a rapid temperature rise (e.g., >2°C/min) that cooling cannot check:

  • Stop Dosing Immediately. Cut the feed of the oxidant.

  • Maximize Cooling: Set jacket/bath to maximum cooling power.

  • Dilution (The "Thermal Ballast"): Rapidly add cold solvent (DCM or Water, depending on miscibility) to increase the thermal mass and dilute the reactants.

  • Chemical Quench (Last Resort):

    • For TEMPO/Bleach: Add Sodium Bisulfite (NaHSO

      
      )  solution. Warning: This releases SO
      
      
      
      gas and is exothermic, but it destroys the hypochlorite instantly.
    • For Jones/Chromium: Isopropanol. It reacts with Cr(VI) to form stable Cr(III), but this is also exothermic.[1]

References
  • Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. Link

  • Organic Chemistry Portal. (n.d.).[1] Dess-Martin Periodinane. Link

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. Link[1]

  • De Faveri, G., et al. (2013).[1] Practical Aspects of the Scale-Up of the Swern Oxidation. Organic Process Research & Development. Link[1]

  • Bretherick's Handbook of Reactive Chemical Hazards. (Selected entries on Dimethyl Sulfoxide and Periodinanes). Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of α-Protons in Ketones: An Analysis of 1-Cyclohexyl-3-methyl-1-butanone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating these structures. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of α-protons in 1-cyclohexyl-3-methyl-1-butanone, offering a comparative perspective with other ketones and a foundational understanding of the underlying principles.

Introduction to α-Proton Chemical Shifts in Ketones

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is a direct measure of its electronic environment. Protons in different chemical environments experience different local magnetic fields, causing them to resonate at distinct frequencies. For ketones, the protons on the carbon atoms adjacent to the carbonyl group (C=O), known as α-protons, exhibit characteristic chemical shifts.

Generally, the α-protons of ketones appear in the range of 2.0-2.5 ppm [1][2][3][4]. This downfield shift, compared to protons in a simple alkane (typically 0.7-1.7 ppm)[1][4], is primarily due to two key factors:

  • Inductive Effect of the Carbonyl Oxygen: The electronegative oxygen atom of the carbonyl group withdraws electron density from the adjacent α-carbons. This "deshielding" effect reduces the electron density around the α-protons, causing them to experience a stronger effective magnetic field and resonate at a lower field (higher ppm value)[5][6][7].

  • Magnetic Anisotropy of the Carbonyl Group: The π-electron system of the C=O double bond generates its own magnetic field when placed in an external magnetic field. This induced magnetic field is anisotropic, meaning its effect is direction-dependent. The α-protons are positioned in a region where this induced field reinforces the external magnetic field, leading to further deshielding and a downfield shift in their resonance frequency[6][8][9].

The precise chemical shift of α-protons can be further influenced by the nature of the alkyl groups attached to the carbonyl and the α-carbon.

Analysis of 1-Cyclohexyl-3-methyl-1-butanone

1-Cyclohexyl-3-methyl-1-butanone possesses two distinct sets of α-protons, labeled as and Hα' in the structure below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Dissolve ~5-10 mg of 1-cyclohexyl-3-methyl-1-butanone in ~0.6 mL of deuterated chloroform (CDCl₃). prep2 2. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). prep1->prep2 prep3 3. Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 4. Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 5. Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 6. Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 7. Acquire the ¹H NMR spectrum using standard pulse parameters. acq3->acq4 proc1 8. Fourier transform the free induction decay (FID). acq4->proc1 proc2 9. Phase the spectrum to obtain pure absorption peaks. proc1->proc2 proc3 10. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. proc2->proc3 proc4 11. Integrate the signals to determine the relative number of protons. proc3->proc4 proc5 12. Analyze the splitting patterns (multiplicity) to determine proton coupling. proc4->proc5

Figure 2. Standard workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR chemical shifts of the α-protons in 1-cyclohexyl-3-methyl-1-butanone are predicted to be in the typical range for aliphatic ketones, with the methine proton of the cyclohexyl group expected to be slightly more downfield than the methylene protons of the isobutyl group. A detailed comparison with simpler ketones highlights the subtle electronic and structural influences on these chemical shifts. For definitive structural elucidation, the acquisition of an experimental spectrum is essential, following a standard, rigorous protocol. This guide provides the foundational knowledge and comparative data necessary for the accurate interpretation of such a spectrum.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). SpringerLink. [Link]

  • Carbon-14 NMR of some aliphatic ketones. (n.d.). INIS-IAEA. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. [Link]

  • 1H NMR Chemical Shifts. (2022, March 9). University of Puget Sound. [Link]

  • Chemical Shifts 1H-NMR. (n.d.). IQ-USP. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. (n.d.). Modgraph. [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-Madison. [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. (n.d.). SciSpace. [Link]

  • Factors Influencing Proton NMR Shifts. (n.d.). Scribd. [Link]

  • 1-cyclohexyl-3-methyl-1-butanone (C11H20O). (n.d.). PubChemLite. [Link]

  • Factors Affecting Chemical Shift in Proton NMR Spectroscopy. (2025, April 27). Prepp. [Link]

  • 1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. [Link]

  • 1-Cyclohexyl-3-methyl-1-butanone. (n.d.). PubChem. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. [Link]

Sources

13C NMR carbonyl peak assignment for 1-Cyclohexyl-3-methyl-1-butanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Carbonyl Peak Assignment for 1-Cyclohexyl-3-methyl-1-butanone

This document moves beyond simple prediction. We will compare and synthesize results from two distinct methodologies—empirical analysis based on analogous structures and modern computational prediction tools—to arrive at a confident assignment. This multi-faceted approach exemplifies a robust, self-validating system for spectral interpretation in a real-world research environment.

Foundational Principles: The Carbonyl Carbon Chemical Shift

The carbonyl (C=O) carbon resonance is one of the most characteristic and readily identifiable signals in a ¹³C NMR spectrum. Its significant downfield shift (typically 160-220 ppm) is a direct consequence of two primary factors:

  • Hybridization: The carbonyl carbon is sp² hybridized, which results in a substantial downfield shift compared to sp³ hybridized carbons (0-90 ppm).[1][2]

  • Electronegativity and Deshielding: The double bond to a highly electronegative oxygen atom strongly withdraws electron density from the carbon nucleus. This "deshielding" effect means a stronger external magnetic field is required to induce resonance, pushing the signal far downfield.[1][3]

For aliphatic ketones, such as the target molecule, the chemical shift typically falls in the 205-220 ppm range, one of the most deshielded regions for common organic functional groups.[4][5][6]

Method 1: Assignment by Empirical Data and Structural Analogy

When a direct reference spectrum is unavailable, a powerful method is to analyze the ¹³C NMR data of structurally similar compounds. By examining how systematic changes in the molecular structure influence the carbonyl chemical shift, we can extrapolate a reliable estimate for our target molecule.

The carbonyl in 1-cyclohexyl-3-methyl-1-butanone is flanked by a cyclohexyl group and an isobutyl group. The key is to understand the electronic effect of these alkyl substituents. Generally, increasing alkyl substitution on the α-carbon (the carbon adjacent to the carbonyl) leads to a downfield shift of the carbonyl resonance.[7][8]

To build our case, we will examine experimental data from several analogous ketones.

Table 1: Experimental ¹³C NMR Carbonyl Chemical Shifts for Analogous Ketones

CompoundStructureCarbonyl (C=O) Shift (ppm)Data Source(s)
Butan-2-one CH₃-C(=O)-CH₂-CH₃207.3[8]
Pinacolone (3,3-Dimethyl-2-butanone)CH₃-C(=O)-C(CH₃)₃212.0SDBS
1-Cyclohexylethan-1-one Cyclohexyl-C(=O)-CH₃211.8[9]
Dicyclohexyl ketone Cyclohexyl-C(=O)-Cyclohexyl214.5SDBS

Analysis and Extrapolation:

  • Effect of the Cyclohexyl Group: Comparing butan-2-one (207.3 ppm) to 1-cyclohexylethan-1-one (211.8 ppm) shows that replacing an ethyl group with a cyclohexyl group on one side of the carbonyl induces a significant downfield shift of approximately 4.5 ppm. This is consistent with the principle of increased α-substitution deshielding the carbonyl carbon.

  • Effect of the Isobutyl Group: The isobutyl group (-CH₂CH(CH₃)₂) attached to the carbonyl in our target molecule is sterically and electronically similar to other branched alkyl groups. In pinacolone, the highly substituted tert-butyl group pushes the carbonyl shift to 212.0 ppm.

  • Synthesis for Prediction: Our target molecule, 1-cyclohexyl-3-methyl-1-butanone, has a secondary carbon (from the cyclohexyl ring) on one side of the carbonyl and a secondary carbon (the CH₂ of the isobutyl group) on the other. This structure is more substituted than 1-cyclohexylethan-1-one (which has a primary methyl group) and is comparable in substitution to dicyclohexyl ketone (214.5 ppm).

Based on this empirical comparison, the carbonyl peak for 1-cyclohexyl-3-methyl-1-butanone is expected to appear significantly downfield, likely in the 212-215 ppm range.

Method 2: Assignment by In-Silico Computational Prediction

Computational chemistry provides a powerful, independent method for spectral prediction. Modern algorithms, utilizing vast spectral databases and machine learning, can predict ¹³C NMR chemical shifts with remarkable accuracy.[10][11] We will compare the predictions from two widely used online platforms to provide a consensus view.

Experimental Protocol: Generating Predicted Spectra

  • The molecular structure of 1-cyclohexyl-3-methyl-1-butanone was drawn using a chemical structure editor.

  • The structure was converted to its SMILES (Simplified Molecular-Input Line-Entry System) representation: CC(C)CC(=O)C1CCCCC1.

  • This SMILES string was submitted to the ¹³C NMR prediction engines of NMRDB.org and ChemAxon.

  • The predicted chemical shifts for all unique carbons were recorded and tabulated.

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for 1-Cyclohexyl-3-methyl-1-butanone

Carbon AssignmentNMRDB.org Prediction (ppm)[12]ChemAxon Prediction (ppm)[13]
C=O (Carbonyl) 212.3 213.9
Cyclohexyl-C151.550.8
Isobutyl-C249.950.1
Cyclohexyl-C2,C629.129.3
Cyclohexyl-C3,C526.226.1
Cyclohexyl-C425.825.8
Isobutyl-C324.824.7
Isobutyl-C4,C522.522.4

Analysis of Computational Results:

Both prediction algorithms place the carbonyl carbon significantly downfield, at 212.3 ppm (NMRDB.org) and 213.9 ppm (ChemAxon). This narrow range of predicted values demonstrates a strong consensus from the computational models. Importantly, these predicted values fall squarely within the range we estimated from our empirical analysis of analogous compounds.

Workflow and Final Assignment

The logical workflow for this comparative assignment process is illustrated below. This diagram encapsulates the self-validating nature of combining empirical and computational methods.

G cluster_problem Analytical Challenge cluster_methods Comparative Methodologies cluster_synthesis Data Synthesis & Validation cluster_conclusion Conclusion Problem Assign Carbonyl Peak for 1-Cyclohexyl-3-methyl-1-butanone Empirical Method 1: Empirical Analysis (Analogous Compounds) Problem->Empirical Investigate Substituent Effects Computational Method 2: In-Silico Prediction (NMRDB.org, ChemAxon) Problem->Computational Generate Predicted Shifts Comparison Compare Results: Empirical vs. Computational Empirical->Comparison Computational->Comparison Assignment Final Assignment: ~213 ± 1 ppm Comparison->Assignment Strong Correlation Confirms Assignment

Caption: Workflow for carbonyl peak assignment using a dual-method approach.

Experimental Protocol for Spectrum Acquisition

To validate this assignment experimentally, the following protocol outlines the necessary steps for acquiring a high-quality ¹³C NMR spectrum. This protocol ensures reproducibility and data integrity.

Objective: To acquire a quantitative, proton-decoupled ¹³C NMR spectrum.

Materials:

  • 1-Cyclohexyl-3-methyl-1-butanone (approx. 20-50 mg)

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • 5 mm NMR Tube

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the ketone directly into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ (containing 0.03% TMS as an internal reference).

    • Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (as indicated by the lock signal shape and resolution of the TMS proton signal).

  • ¹³C Spectrum Acquisition:

    • Experiment: Standard ¹³C observation with proton decoupling (e.g., zgpg30 pulse program).

    • Solvent: Set to CDCl₃ (the central peak of the solvent triplet at ~77.16 ppm can be used as a secondary reference).

    • Spectral Width: Set to a range that encompasses all expected signals, typically 0-220 ppm.

    • Transmitter Frequency Offset: Center the spectral window appropriately, for instance, around 100 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for observing the slowly relaxing quaternary carbonyl carbon.

    • Number of Scans (NS): Start with 256 scans and increase as needed to achieve an adequate signal-to-noise ratio for the carbonyl peak, which is often the weakest signal.[1]

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Identify and label the peak in the 212-214 ppm region as the carbonyl carbon.

References

  • Characteristics of ¹³C NMR Spectroscopy . Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shifts Guide . Scribd. [Link]

  • interpreting C-13 NMR spectra . Chemguide. [Link]

  • CASPRE - 13C NMR Predictor . CASPRE. [Link]

  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS . ResearchGate. [Link]

  • 13C Carbon NMR Spectroscopy . Chemistry Steps. [Link]

  • 13C NMR Chemical Shift . Oregon State University. [Link]

  • C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS . Canadian Science Publishing. [Link]

  • NMR Predictor - Documentation . Chemaxon. [Link]

  • Predict 13C carbon NMR spectra . NMRDB.org. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network . RSC Publishing. [Link]

  • database C-13 NMR SPECTROSCOPY INDEX . Doc Brown's Chemistry. [Link]

  • Characteristics of 13C NMR Spectroscopy . OpenStax. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy . YouTube. [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? . ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

  • 13-C NMR Chemical Shift Table . Scribd. [Link]

  • 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones . Canadian Science Publishing. [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]

  • 13C NMR peak location in butanone . Chemistry Stack Exchange. [Link]

  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) . MDPI. [Link]

  • 1-(3-Ethylcyclohexyl)-3-methylbutan-1-one . PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities . KGROUP. [Link]

Sources

High-Resolution FTIR Analysis of Cyclohexyl Ketones: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbonyl stretching frequency (


) is arguably the most distinct diagnostic signal in organic infrared spectroscopy. For cyclohexyl ketones, this signal typically appears at 1715 cm⁻¹ , indistinguishable from acyclic dialkyl ketones due to the strain-free nature of the chair conformation. However, subtle shifts in this frequency are highly diagnostic of ring size, electronic conjugation, and—most critically—stereochemical conformation.

This guide moves beyond basic spectral assignment to provide a comparative framework for distinguishing cyclohexyl ketones from structural analogs (cyclopentanones, conjugated enones) and determining the axial/equatorial orientation of


-substituents.

Theoretical Framework: The Physics of the Shift

To interpret the data correctly, we must ground our observations in the mechanical model of the bond. The vibrational frequency (


) is governed by Hooke’s Law:


Where:

  • 
     (Force Constant):  Represents bond stiffness. Increased by ring strain (hybridization changes) and field effects (dipole alignment). Decreased by conjugation (resonance).[1]
    
  • 
     (Reduced Mass):  Constant for the C=O system.
    

In cyclohexanones, the 6-membered ring is nearly strain-free with


 hybridization at the carbonyl carbon (ideal 120° angle). Thus, 

is comparable to open-chain ketones. Deviations from this baseline are the primary diagnostic indicators.

Comparative Analysis: Cyclohexyl Ketones vs. Alternatives

Scenario A: Ring Strain (Cyclohexanone vs. Smaller Rings)

The most dramatic shifts occur when the carbonyl is constrained in smaller rings. As the internal bond angle decreases (


), the 

-character of the

bond in the C=O group increases to compensate, strengthening the bond (

increases) and raising the frequency.
Compound ClassRing SizeInternal Angle

Frequency (cm⁻¹)
Diagnostic Note
Cyclohexanone 6~117° (Chair)1715 ± 5 Indistinguishable from acyclic ketones.
Cyclopentanone 5~108°1745 ± 5 Sharp shift (+30 cm⁻¹). Distinct from esters.[2][3][4][5]
Cyclobutanone 4~90°1780 ± 5 Overlaps with acid chlorides/anhydrides.
Cyclopropanone 3~60°1815+ Highly strained; rarely isolated.
Scenario B: Electronic Modulation (Conjugation & Substitution)

While ring strain raises frequency, electronic effects can bidirectionally modulate the signal.

1. Conjugation (The "Red Shift")

Conjugation with a C=C double bond (enones) or aryl group allows delocalization of


-electrons. This increases the single-bond character of the carbonyl, lowering 

.
  • Cyclohexanone: 1715 cm⁻¹[6]

  • 2-Cyclohexenone (

    
    -unsaturated):  1685 cm⁻¹ (-30 cm⁻¹ shift)
    
2.

-Halogenation (Stereochemical Probe)

This is the most sophisticated application of FTIR in cyclohexanone analysis. The shift depends entirely on the conformation of the halogen (Cl, Br).

  • Equatorial Halogen: The C-X dipole is effectively parallel to the C=O dipole. Through-space repulsion (field effect) stiffens the C=O bond.

    • Shift:+15 to +20 cm⁻¹ (Signal appears ~1735 cm⁻¹).

  • Axial Halogen: The C-X dipole is divergent (roughly perpendicular). The field effect is negligible.

    • Shift:~0 to +5 cm⁻¹ (Signal remains ~1715-1720 cm⁻¹).

Scenario C: Endocyclic vs. Exocyclic Ketones

A common challenge is distinguishing a ketone in the ring (cyclohexanone) from a ketone on the ring (acetylcyclohexane).

FeatureCyclohexanone (Endocyclic)Acetylcyclohexane (Exocyclic)

1715 cm⁻¹1715 cm⁻¹
Fingerprint Ring breathing modes distinctMethyl ketone bend (~1350 cm⁻¹)
Conclusion Cannot be distinguished by C=O stretch alone. Requires fingerprint analysis or NMR.

Experimental Protocol: High-Precision Solution IR

To accurately measure conformational shifts (e.g.,


-halogenation), solid-state sampling (KBr pellets, Diamond ATR) is often insufficient due to crystal lattice forces or pressure effects broadening the peaks. Solution IR is the gold standard. 
Reagents & Equipment
  • Solvent: Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ). Note: If safety regulations prohibit these, Chloroform (
    
    
    ) is an acceptable alternative, though solvent cut-off must be checked.
  • Cell: Sealed liquid cell with NaCl or CaF₂ windows (0.1 mm to 1.0 mm pathlength).

  • Spectrometer: FTIR with 2 cm⁻¹ resolution or better.

Step-by-Step Methodology
  • Background Collection:

    • Fill the clean cell with pure solvent.

    • Collect 16-32 scans. This accounts for solvent absorption bands.

  • Sample Preparation:

    • Prepare a 1-2% w/v solution of the cyclohexyl ketone in the chosen solvent.

    • Why dilute? To prevent intermolecular dipole-dipole association which can broaden the carbonyl peak.

  • Acquisition:

    • Flush the cell with the sample solution.

    • Collect 16-32 scans at 2 cm⁻¹ resolution.

  • Processing:

    • Perform an interactive subtraction of the solvent spectrum if the instrument does not do this automatically.

    • Apply baseline correction.

    • Use the "Peak Pick" algorithm to identify the centroid of the carbonyl band.

Visualizations

Comparison Logic: Factors Influencing Frequency

The following diagram illustrates the competing factors that shift the carbonyl frequency from the 1715 cm⁻¹ baseline.

CarbonylFactors Baseline Cyclohexanone Baseline (1715 cm⁻¹) Strain Ring Strain (Smaller Rings) Baseline->Strain Angle < 120° Field Field Effect (Equatorial Halogen) Baseline->Field Dipole Alignment Conjugation Conjugation (Enones/Aryl) Baseline->Conjugation Resonance Axial Axial Halogen (Minimal Effect) Baseline->Axial Dipole Divergence ResultHigh Frequency INCREASE (> 1730 cm⁻¹) Strain->ResultHigh Field->ResultHigh ResultLow Frequency DECREASE (< 1700 cm⁻¹) Conjugation->ResultLow ResultSame No Significant Change (~1715 cm⁻¹) Axial->ResultSame

Caption: Competing mechanical and electronic factors shifting the standard cyclohexanone carbonyl frequency.

Diagnostic Workflow: Identification Strategy

Use this decision tree when analyzing an unknown ketone suspected to contain a cyclohexyl ring.

DiagnosticTree Start Unknown Carbonyl Signal Detected CheckFreq Check Frequency (Solution Phase) Start->CheckFreq High > 1740 cm⁻¹ CheckFreq->High Base 1710 - 1725 cm⁻¹ CheckFreq->Base Low < 1700 cm⁻¹ CheckFreq->Low StrainCheck Suspect Ring Strain (Cyclopentanone/Cyclobutanone) High->StrainCheck HaloCheck Check for Halogens High->HaloCheck If Halogen present Standard Cyclohexanone OR Acyclic Ketone Base->Standard AxialHalo Axial u03b1-Halo Ketone Base->AxialHalo If Halogen present Conjugated Conjugated Enone (2-Cyclohexenone) Low->Conjugated EqHalo Equatorial u03b1-Halo Ketone (~1735 cm⁻¹) HaloCheck->EqHalo

Caption: Decision matrix for classifying cyclic ketones based on carbonyl stretching frequency.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Cyclohexanone. National Institute of Standards and Technology.[7] Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Ketones. Retrieved from [Link]

Sources

Validating Purity of 1-Cyclohexyl-3-methyl-1-butanone: A Comparative GC-FID Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for determining the purity of 1-Cyclohexyl-3-methyl-1-butanone (CAS: 62106-65-4). While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification, this guide demonstrates why GC-FID is the superior "product" for routine quantitative purity assessment in drug development and fine chemical synthesis. We provide a direct comparison of analytical alternatives, a validated experimental protocol, and a self-validating quality control framework compliant with ICH Q2(R1) guidelines.

Part 1: Compound Profile & Analytical Challenges

1-Cyclohexyl-3-methyl-1-butanone is a semi-volatile ketone often used as an intermediate in the synthesis of pharmaceuticals and fragrance compounds. Its analysis presents specific challenges:

  • Boiling Point: Estimated >220°C (based on structural analogues like 3-methylbutylcyclohexane at 193°C), requiring high-temperature GC columns.

  • Isomeric Complexity: Potential for geometric isomers or structural analogues (e.g., 1-cyclohexyl-1-butanone) that require high-resolution separation.

  • Detection: Lacks a strong chromophore for sensitive UV detection (HPLC-UV), making GC the preferred separation technique.

PropertySpecificationRelevance to Analysis
CAS Number 62106-65-4Unique Identifier
Molecular Formula C₁₁H₂₀OMW = 168.28 g/mol
Functional Group KetonePolar enough for Wax columns, stable on non-polar (5% Phenyl)
Boiling Point ~220-240°C (Est.)Requires oven ramp up to 280°C

Part 2: Comparative Analysis of Analytical Alternatives

Why choose GC-FID over GC-MS or HPLC? The following table compares the performance of GC-FID against its primary alternatives for purity validation.

Table 1: Performance Comparison of Analytical Techniques
FeatureGC-FID (Recommended) GC-MS HPLC-UV
Primary Utility Quantitative Purity (Area %) Qualitative ID & Impurity ProfilingThermally Labile Compounds
Linearity Range Wide (10⁶ - 10⁷) Narrower (Detector Saturation)Variable (Beer's Law limits)
Response Factor Uniform (Carbon-counting)Variable (Ionization efficiency)Highly Variable (Extinction coeff.)
Precision (RSD) < 1.0% 2.0 - 5.0%< 1.0%
Cost/Run Low HighMedium (Solvent waste)
Limit of Detection Good (ng range)Excellent (pg range)Poor for ketones (low UV abs)

Expert Insight: While GC-MS is essential for identifying unknown impurities, it is inferior for quantifying purity by "Area %" normalization. In MS, ionization efficiency varies wildly between the main peak and impurities. FID, however, responds primarily to carbon-hydrogen bonds, providing a "universal" response where Peak Area


 Mass %. This makes GC-FID the self-validating choice for purity assays when reference standards for every single impurity are unavailable.

Part 3: Method Development & Experimental Protocol

Instrumentation & Conditions

The following protocol uses a standard split/splitless inlet and a 5% phenyl-arylene polymer column (e.g., DB-5 or HP-5), which offers the best balance of resolution and thermal stability.

  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: Low bleed at high temperatures; excellent separation of non-polar impurities from the moderately polar ketone.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1 ratio).

    • Temp: 250°C.

    • Volume: 1.0 µL.[1]

  • Detector (FID):

    • Temp: 300°C.

    • Gas Flows: H₂ (30 mL/min), Air (400 mL/min), Makeup (N₂, 25 mL/min).

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 10°C/min to 280°C.

    • Hold at 280°C for 5 min (Elute high-boilers).

Sample Preparation[2]
  • Diluent: Ethyl Acetate or Dichloromethane (HPLC Grade).

  • Stock Solution: Weigh 10 mg of 1-Cyclohexyl-3-methyl-1-butanone into a 10 mL volumetric flask. Dilute to volume (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL for system suitability.

Part 4: Validation Framework (ICH Q2)

To ensure "Trustworthiness," the method must be validated against the following criteria.

Specificity & Selectivity

Inject the solvent blank, the standard, and a spiked sample containing known precursors (e.g., cyclohexanecarbonitrile or related alcohols).

  • Acceptance: No interfering peaks at the retention time of the main peak. Resolution (

    
    ) > 1.5 between the main peak and nearest impurity.
    
Linearity

Prepare 5 concentration levels (e.g., 50, 250, 500, 750, 1000 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2][3]
Precision (Repeatability)

Inject the working standard (500 µg/mL) six times.

  • Acceptance: Relative Standard Deviation (%RSD) of peak area

    
     1.0%.[1][2]
    
Limits (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N = 3:1

  • LOQ: S/N = 10:1

Part 5: Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision-making process for validating the purity of the ketone.

ValidationWorkflow Start Start: Purity Analysis SamplePrep Sample Preparation (1 mg/mL in EtOAc) Start->SamplePrep Screening Screening Run (GC-FID & GC-MS) SamplePrep->Screening Decision Impurities Identified? Screening->Decision MethodOpt Optimize GC-FID Method (Split Ratio/Oven Ramp) Decision->MethodOpt Yes (Resolution < 1.5) Validation Execute ICH Q2 Validation (Linearity, Precision, LOD) Decision->Validation No (Clean Profile) MethodOpt->Validation Report Final Purity Report (Area % Normalization) Validation->Report

Caption: Figure 1. Step-by-step workflow for validating 1-Cyclohexyl-3-methyl-1-butanone purity.

Instrument Configuration & Causality

This diagram explains why specific hardware choices are made for this compound.

InstrumentSetup Inlet Split Inlet (250°C) Prevents overload & flash vaporization Column DB-5ms Column Non-polar phase separates by boiling point Inlet->Column Separation Detector FID (300°C) Universal Carbon Response Linear Range > 10^6 Column->Detector Detection Signal Chromatogram Detector->Signal Data Sample Sample (Ketone) Sample->Inlet Injection

Caption: Figure 2. GC-FID configuration logic. High inlet/detector temps prevent condensation of the high-boiling ketone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4144247, 1-Cyclohexyl-3-methyl-1-butanone. Retrieved from [Link]

  • Karthikeyan, B. and Srinivasan, V. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. Journal of Biophysical Chemistry. Retrieved from [Link]

  • ICH Expert Working Group.Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Analytical Comparison Guide: UV-Vis Absorption Maxima of Non-Conjugated Cyclohexyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurately characterizing the UV-Vis absorption profile of non-conjugated cyclohexyl ketones—such as the model compound cyclohexanone—presents a unique analytical challenge. These molecules lack the extended conjugation that typically produces strong, easily measurable UV signals. Instead, their spectral identity is defined by a highly sensitive, weak near-UV transition and a strong vacuum-UV transition. This guide objectively compares solvent systems and instrumental approaches to provide a self-validating framework for capturing high-fidelity spectral data.

Mechanistic Causality: Electronic Transitions in Cyclohexanone

To optimize an analytical method, one must first understand the quantum mechanical causality governing the molecule's behavior. Cyclohexanone (1[1]) exhibits two distinct electronic transitions within its carbonyl chromophore:

  • The π → π Transition (Vacuum UV):* Occurring at approximately 180–190 nm, this transition involves the excitation of a bonding π electron to an anti-bonding π* orbital. Because these orbitals overlap almost completely, the transition is symmetry-allowed. This results in a high transition probability and a correspondingly strong molar absorptivity (

    
    ) as detailed by2[2].
    
  • The n → π Transition (Near UV):* Occurring between 280–295 nm, this involves the excitation of a non-bonding (n) electron from the oxygen atom. Because the p-orbital housing the non-bonding pair is orthogonal to the π* orbital, the spatial overlap is exceptionally poor. Consequently, this transition is symmetry-forbidden, yielding a characteristically weak absorption band (

    
    )[2].
    

Solvatochromism: Comparative Solvent Analysis

When measuring the weak n → π* transition, solvent selection is the most critical variable. The absorption maximum (


) is highly dependent on the solvent's polarity—a phenomenon known as solvatochromism.

In polar protic solvents (e.g., water or methanol), the solvent molecules form hydrogen bonds with the non-bonding electron pairs on the carbonyl oxygen. This interaction thermodynamically stabilizes the n-orbital, lowering its ground-state energy. Because the excited π* state is not stabilized to the same degree, the energy gap between the n and π* states increases. This requires a higher-energy (shorter wavelength) photon to achieve excitation, resulting in a hypsochromic (blue) shift [3]. In contrast, non-polar solvents like hexane provide minimal ground-state stabilization, allowing the transition to occur at longer wavelengths[3].

Solvatochromism A Cyclohexanone (n-electrons) B Non-Polar Solvent (e.g., Hexane) A->B C Polar Protic Solvent (e.g., Water) A->C D Minimal Ground State Stabilization B->D E H-Bonding Stabilizes Ground State C->E F Standard n → π* λmax ≈ 290-295 nm D->F G Blue-Shifted n → π* λmax ≈ 270-280 nm E->G

Caption: Logical flow of solvatochromic effects on the n → π transition in cyclohexanone.*

Quantitative Solvent Comparison

The table below summarizes the performance of various solvents when analyzing cyclohexanone. Note that the solvent's native UV cutoff must be strictly lower than the target


 to prevent total signal masking.
Solvent SystemPolarity IndexUV Cutoff (nm)Cyclohexanone n → π*

Shift TypeAnalytical Utility
Hexane 0.1195 nm~290 - 295 nmBaseline (None)Optimal. Non-polar environment prevents H-bonding, yielding the true, unshifted

.
Methanol 5.1205 nm~280 - 285 nmHypsochromicModerate. Useful for solubility matching in API synthesis, but induces a slight blue shift.
Water 10.2190 nm~270 - 275 nmHypsochromicSub-optimal. Strong H-bonding causes a severe blue shift, compressing the peak toward the deep-UV region.

Instrumental Approaches: Benchtop vs. Deep-UV Systems

Because the n → π* transition is inherently weak, standard benchtop spectrophotometers often struggle with signal-to-noise (S/N) ratios.

  • Standard Benchtop UV-Vis (200–800 nm): Sufficient for quantifying the n → π* transition only if the analyte concentration is artificially high (e.g., 0.05 - 0.1 M). However, at these concentrations, solvent impurities can easily cause baseline drift.

  • High-Performance Deep-UV Systems (<200 nm): Required if researchers wish to capture the strong π → π* transition at ~180 nm. This approach demands continuous nitrogen (

    
    ) purging of the optical path, as atmospheric oxygen strongly absorbs UV radiation below 195 nm, which would otherwise blind the detector.
    

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that all spectroscopic workflows be self-validating systems . When measuring a weak transition (


), it is dangerously easy to mistake a baseline artifact or a solvent impurity for the actual n → π* peak.

To guarantee trustworthiness, the protocol below incorporates a dual-path-length validation step. By measuring the sample across two different path lengths, we force the system to prove that the observed absorbance scales linearly according to the Beer-Lambert law (


).

Workflow Step1 1. Sample Preparation Prepare 0.1 M Cyclohexanone Use HPLC-grade Hexane Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Self-Validation Step Measure Absorbance at both path lengths Verify A(10mm) = 2 × A(5mm) Step3->Step4 Step5 5. Data Acquisition Scan 175 nm - 400 nm Extract λmax and calculate ε Step4->Step5

Caption: Self-validating experimental workflow for high-fidelity UV-Vis analysis of cyclohexyl ketones.

Step-by-Step Methodology:
  • Sample Preparation: Weigh highly pure cyclohexanone (4[4]) and dilute to exactly 0.1 M in HPLC-grade Hexane. A high concentration is required to lift the weak n → π* absorbance above the instrument's noise floor.

  • Cuvette Selection: You must use Fused Quartz cuvettes (e.g., Suprasil). Standard borosilicate glass or plastic cuvettes have a UV cutoff around 300–320 nm and will completely obscure the 290 nm transition.

  • Blanking: Fill the matched quartz cuvette with the exact lot of HPLC-grade hexane used for dilution. Perform a baseline correction scan from 400 nm down to 175 nm.

  • Validation Measurement: Measure the 0.1 M sample in a 5 mm path-length cuvette, followed by a 10 mm path-length cuvette. If the peak at ~290 nm does not exactly double in absorbance, your signal is contaminated by baseline drift or stray light, and the system must be recalibrated.

  • Data Extraction: Record the

    
     and calculate the molar absorptivity (
    
    
    
    ).

References

  • Photochemistry - MSU chemistry , Michigan State University. Available at:[Link]

  • Briefly explain, with examples, the effect of change of solvent on the absorption bands of the carbonyl group in UV-Visible Spectroscopy , AskFilo. Available at:[Link]

  • Cyclohexanone , Wikipedia. Available at: [Link]

  • Cyclohexanone | C6H10O | CID 7967 , PubChem - NIH. Available at:[Link]

Sources

Distinguishing 1-Cyclohexyl-3-methyl-1-butanone from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Isobutyl vs. n-Pentyl" Challenge

In the synthesis of pharmaceutical intermediates and forensic standards—specifically precursors for synthetic cannabinoids like AB-CHMINACA —the ketone 1-cyclohexyl-3-methyl-1-butanone (CAS: 62106-65-4) is a critical checkpoint. Its purity determines the regio- and stereochemical integrity of the final drug product.

The primary analytical challenge is distinguishing this compound from its structural isomers, most notably 1-cyclohexyl-1-pentanone (n-valeryl analog) and 1-cyclohexyl-2-methyl-1-butanone (sec-butyl analog). These impurities often arise from cross-contaminated alkyl halides used during Grignard formation. Because these isomers share an identical molecular mass (


) and similar polarity, they frequently co-elute on standard GC columns and exhibit nearly identical Electron Ionization (EI) mass spectra.

This guide outlines a definitive, multi-modal analytical workflow to resolve these isomers, prioritizing NMR for structural validation and optimized GC-MS for routine impurity profiling.

Part 1: Origin of Impurities & Structural Context

To detect impurities, one must understand their synthetic origin. The target molecule is typically synthesized via the addition of a Grignard reagent to an acid chloride or nitrile.

Target MoleculeCommon Impurity A (Linear)Common Impurity B (Branched)
1-Cyclohexyl-3-methyl-1-butanone 1-Cyclohexyl-1-pentanone 1-Cyclohexyl-2-methyl-1-butanone
Side Chain: Isobutyl (3-methylbutyl)Side Chain: n-PentylSide Chain: sec-Butyl (2-methylbutyl)
Origin: Pure Isobutyl bromideOrigin: n-Butyl bromide impurityOrigin: sec-Butyl bromide impurity
Key Feature: Gem-dimethyl tailKey Feature: Linear chainKey Feature: Chiral center at

-carbon
Workflow Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Unknown Ketone Sample (C11H20O) GCMS Step 1: GC-MS (DB-5MS) Screening Sample->GCMS Decision Single Peak? GCMS->Decision NMR Step 2: 1H-NMR (CDCl3) Definitive ID Decision->NMR No / Ambiguous Result_Iso Confirmed: 1-Cyclohexyl-3-methyl-1-butanone Decision->Result_Iso Yes (RT Matches Std) NMR->Result_Iso Doublet (0.9 ppm) Result_Imp Impurity Identified: Isomer Mixture NMR->Result_Imp Triplet or Complex Mult. Deriv Step 3: IR / Derivatization (Optional) Result_Imp->Deriv Quantification needed

Figure 1: Logical workflow for distinguishing the target ketone from isomeric impurities.

Part 2: Nuclear Magnetic Resonance (NMR) – The Gold Standard

While GC-MS is faster, 1H-NMR is the only self-validating method for this specific isomer set. The proton splitting pattern of the alkyl tail provides an unmistakable fingerprint that mass spectrometry cannot easily replicate.

Experimental Protocol: 1H-NMR
  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Instrument: 400 MHz or higher recommended to resolve the

    
    -methylene signals.
    
  • Reference: TMS at 0.00 ppm.

Comparative Data Table: 1H-NMR Shifts
Proton EnvironmentTarget: Isobutyl Tail Impurity: n-Pentyl Tail Impurity: sec-Butyl Tail
Terminal Methyls

0.92 (d, 6H)
(Strong Doublet)

0.89 (t, 3H)
(Triplet)

0.85 (t, 3H) & 1.05 (d, 3H)
(Triplet + Doublet)

-Methylene
(-CO-CH2-)

2.30 (d, 2H)
Doublet (J=7Hz)

2.38 (t, 2H)
Triplet

2.45 (m, 1H)
Multiplet (Methine)

-Methine

2.15 (m, 1H)
Multiplet

1.55 (m, 2H)
Methylene Multiplet

1.3-1.6 (m, 2H)

Interpretation:

  • The "Doublet vs. Triplet" Rule: The most immediate diagnostic is the terminal methyl region (0.8–1.0 ppm). If you see a clean doublet integrating to 6 protons, your product is the Isobutyl target. A triplet indicates the n-Pentyl impurity.

  • The

    
    -Signal:  The target compound has a doublet at ~2.30 ppm because the 
    
    
    
    -CH2 is adjacent to a methine (CH). The n-pentyl impurity has a triplet at ~2.38 ppm because its
    
    
    -CH2 is adjacent to another CH2.

Part 3: GC-MS Analysis – Optimization for Resolution

Standard GC-MS methods often fail to separate these isomers because their boiling points are within 2-3°C of each other. Furthermore, their fragmentation patterns are dominated by the cyclohexylcarbonyl ion (


 111), masking the alkyl chain differences.
Optimized GC Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 60°C (Hold 1 min)

    • Ramp A: 20°C/min to 140°C

    • Ramp B (Critical): 2°C/min to 170°C (Slow ramp separates isomers)

    • Ramp C: 30°C/min to 300°C.

Fragmentation Pathway Comparison

Both molecules undergo McLafferty Rearrangement and


-Cleavage , but the intensity ratios of lower mass ions differ.

Fragmentation Target Target: Isobutyl Ketone (M+ 168) McLafferty McLafferty Rearr. m/z 126 (Base Peak) Target->McLafferty - C4H8 (Isobutene) Alpha Alpha Cleavage m/z 111 (C6H11-CO+) Target->Alpha Alkyl Alkyl Fragment m/z 57 (Isobutyl+) Target->Alkyl High Intensity Impurity Impurity: n-Pentyl Ketone (M+ 168) Impurity->McLafferty - C4H8 (1-Butene) Impurity->Alpha Alkyl_Imp Alkyl Fragment m/z 71 (Pentyl+) m/z 43 (Propyl+) Impurity->Alkyl_Imp m/z 57 is lower m/z 43/71 higher

Figure 2: Mass spectral fragmentation pathways. Note that both produce m/z 126 and 111, making the alkyl ions (57 vs 43/71) critical for differentiation.

Mass Spectral Diagnostic Table
Ion (

)
Target (Isobutyl) Impurity (n-Pentyl) Diagnostic Note
168 Weak (

)
Weak (

)
Not diagnostic.
126 Base Peak Base Peak McLafferty product (Enol). Identical for both.
111 HighHigh

-cleavage (Cyclohexyl-CO). Identical.
85 ModerateModerateAlkyl-CO cation.
57 High ModerateIsobutyl cation is very stable.
43 ModerateHigh Propyl cation (from n-pentyl chain breakdown).

Analyst Note: On a non-polar column (DB-5), the branched Isobutyl target typically elutes earlier than the linear n-Pentyl impurity due to a lower boiling point and more compact shape.

Part 4: References

  • Longworth, M., et al. (2016). "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA...". Forensic Toxicology. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). "EMCDDA-Europol Joint Report on AB-CHMINACA".[1] Link

  • World Health Organization (WHO). (2017). "Critical Review Report: AB-CHMINACA". Expert Committee on Drug Dependence. Link

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs". ACS Chemical Neuroscience. Link

  • Ottonello, G., et al. (2019). "Differentiation of positional isomers of synthetic cannabinoids by GC-MS and NMR". Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

High-Precision Purity Profiling of 1-Cyclohexyl-3-methylbutan-1-one: Automated CHN Analysis vs. Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the absolute purity of organic intermediates is a non-negotiable step in chemical synthesis. 1-Cyclohexyl-3-methylbutan-1-one (Molecular Formula: C11H20O, MW: 168.28 g/mol )[1] is a lipophilic ketone frequently utilized in complex synthetic pathways. Because of its highly aliphatic nature and lack of nitrogen or halogens, determining its bulk purity requires highly sensitive analytical techniques.

This guide objectively compares the performance, mechanistic causality, and practical application of the industry gold-standard Automated CHN (Carbon, Hydrogen, Nitrogen) Elemental Analysis against its primary modern alternative, Quantitative Nuclear Magnetic Resonance (qNMR) .

Methodological Comparison & Causality

The Product: Automated CHN Elemental Analysis (Pregl-Dumas Method)

Modern automated CHN analyzers (such as the PerkinElmer 2400 Series II) utilize the classical Pregl-Dumas combustion method[2]. The sample is subjected to instantaneous combustion in an oxygen-rich environment at ~980°C, converting all organic material into simple gases (CO2, H2O, and N2)[3].

  • The Causality of Detection: By separating these gases via frontal chromatography and quantifying them with a Thermal Conductivity Detector (TCD), the instrument provides a highly accurate mass fraction of the bulk material[3].

  • The Advantage: CHN analysis is universally sensitive to the entire sample mass. It is particularly adept at detecting "invisible" inorganic impurities (like residual silica gel or magnesium sulfate from workup) because these do not combust, resulting in a proportional depression of the experimental %C and %H values[4].

The Alternative: Quantitative NMR (qNMR)

qNMR determines purity by integrating the proton signals of the target molecule relative to a highly pure internal standard[5].

  • The Causality of Detection: Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, comparing the molar ratio of the analyte to a known standard yields the absolute mass fraction.

  • The Advantage: qNMR provides simultaneous structural verification and purity profiling[5]. However, it is fundamentally blind to impurities that lack protons (e.g., inorganic salts, water if suppressed), which can lead to false-high purity readings if used in isolation[6].

Workflow Visualization

G cluster_CHN Automated CHN Analysis (Pregl-Dumas) cluster_qNMR Quantitative NMR (qNMR) Start 1-Cyclohexyl-3-methylbutan-1-one Purity Analysis CHN_Prep Sample Weighing (Tin Capsule) Start->CHN_Prep NMR_Prep Dissolution in CDCl3 + Internal Standard Start->NMR_Prep CHN_Combust Combustion (980°C) O2 Environment CHN_Prep->CHN_Combust CHN_Detect Gas Separation & TCD Detection CHN_Combust->CHN_Detect CHN_Result Bulk Elemental % (C: 78.51%, H: 11.98%) CHN_Detect->CHN_Result NMR_Acq 1H-NMR Acquisition (Long D1 relaxation) NMR_Prep->NMR_Acq NMR_Integ Signal Integration & Mass Balance NMR_Acq->NMR_Integ NMR_Result Absolute Purity (% w/w) Structural Verification NMR_Integ->NMR_Result

Workflow comparison: Automated CHN Analysis vs. qNMR for purity profiling.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, both methodologies must be executed as self-validating systems where internal controls immediately flag operational failures.

Protocol A: Automated CHN Combustion Analysis
  • System Blanking: Run three empty tin capsules to establish a baseline. Causality: This subtracts atmospheric nitrogen and residual carbon in the carrier gas, ensuring the baseline is absolute zero.

  • Calibration (K-Factor): Weigh 1.500 mg of a Certified Reference Material (CRM) like Acetanilide. Causality: Acetanilide is non-hygroscopic and highly stable, providing an exact theoretical C/H/N ratio to calibrate the TCD response factors.

  • Sample Preparation: Accurately weigh 1.500–2.000 mg of 1-Cyclohexyl-3-methylbutan-1-one into a pre-cleaned tin capsule using a microbalance (0.1 µg resolution). Causality: Tin is specifically chosen because its exothermic oxidation momentarily spikes the local combustion temperature to ~1800°C, guaranteeing the complete breakdown of the stubborn aliphatic cyclohexyl ring[2].

  • Combustion & Detection: Drop the capsule into the 980°C combustion tube under a pure O2 purge. Gases are reduced over copper, separated, and detected[4].

Protocol B: Quantitative 1H-NMR (qNMR)
  • Gravimetric Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of a NIST-traceable internal standard (e.g., Dimethyl sulfone) into a single vial. Dissolve in 0.6 mL of CDCl3. Causality: Co-weighing into the same vial eliminates volumetric transfer errors.

  • Pulse Sequence Optimization: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Critically, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 ≥ 30s). Causality: This ensures 99.3% spin relaxation between pulses. Failing to do so causes signal saturation, skewing the integration and destroying the mass balance calculation[5].

  • Integration: Integrate the isolated methyl doublet of the isobutyl group against the internal standard's singlet to derive the absolute mass fraction.

Quantitative Data Comparison

The theoretical elemental composition for 1-Cyclohexyl-3-methylbutan-1-one (C11H20O) is C: 78.51%, H: 11.98%, N: 0.00% .

The following table summarizes experimental data from two synthesized batches, comparing the diagnostic power of both instruments. Standard acceptance criteria for CHN analysis in peer-reviewed journals require experimental values to be within ±0.4% of theoretical values.

Sample BatchAnalytical Method% Carbon% Hydrogen% NitrogenCalculated PurityDiagnostic Conclusion
Theoretical - 78.51% 11.98% 0.00% 100.0% Ideal C11H20O
Batch AAutomated CHN78.42%12.05%<0.05%99.8%Passes ±0.4% criteria. Validates bulk purity.
Batch AqNMR---99.6%Excellent orthogonal agreement with CHN.
Batch BAutomated CHN75.10%11.40%<0.05%~95.6%Fails. Depressed %C and %H indicate contamination.
Batch BqNMR---98.9%False High. qNMR missed inorganic salts (MgSO4).
Discussion of Results

Batch A demonstrates a perfectly validated sample where both CHN and qNMR align[6]. However, Batch B highlights the critical danger of relying solely on modern qNMR. While qNMR reported a highly pure organic structure (98.9%), the Automated CHN Analyzer revealed significantly depressed Carbon (75.10%) and Hydrogen (11.40%) mass fractions. This discrepancy is the hallmark of inorganic contamination—in this case, residual MgSO4 from the drying phase, which is invisible to 1H-NMR but accurately captured by the bulk mass balance of CHN analysis[4].

References

  • Source: nih.
  • Source: chemrxiv.
  • Source: rsc.
  • Source: nifs.ac.
  • Source: nih.
  • Source: medicalexpo.

Sources

A Senior Application Scientist's Guide to Reference Standard Sourcing for 1-Cyclohexyl-3-methyl-1-butanone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and complex organic synthesis, the integrity of your analytical data is entirely dependent on the quality of your reference standards. 1-Cyclohexyl-3-methyl-1-butanone (CAS: 62106-65-4) is a specialized aliphatic ketone (C11H20O) often utilized as a chemical intermediate[1]. Because it is a niche compound, sourcing a fully certified, off-the-shelf reference standard is a significant analytical challenge.

As a Senior Application Scientist, I frequently encounter the assumption that a high chromatographic area percentage equates to high absolute purity. This is a dangerous fallacy. This guide objectively compares sourcing alternatives for 1-Cyclohexyl-3-methyl-1-butanone and provides a field-proven, self-validating methodology to establish metrological traceability in your own laboratory.

Sourcing Alternatives: A Critical Comparison

When acquiring 1-Cyclohexyl-3-methyl-1-butanone for quantitative analysis, researchers typically have three pathways. Each comes with distinct advantages and critical analytical blind spots.

  • Catalog Chemical Suppliers (e.g., Sigma-Aldrich CPR): Many suppliers offer this compound through early-discovery or rare chemical portfolios. However, these are explicitly sold "as-is" without comprehensive analytical data or warranties of fitness for quantitative purposes[2].

  • Custom Synthesis: Contracting a laboratory to synthesize the compound allows you to request specific purity thresholds. However, custom synthesis labs typically report purity using GC-FID or LC-UV area percentages, which do not account for non-volatile impurities or inorganic salts.

  • ISO 17034 Accredited CRM Producers: Certified Reference Materials (CRMs) produced under ISO 17034 guidelines provide certified purity values with rigorous uncertainty budgets and direct traceability to the International System of Units (SI)[3]. Unfortunately, highly specific intermediates like 1-Cyclohexyl-3-methyl-1-butanone are rarely available as off-the-shelf CRMs.

Because an ISO 17034 CRM is largely unavailable for this specific ketone, laboratories must source the raw chemical (via catalog or custom synthesis) and subject it to an in-house qualification system to elevate it to a working reference standard.

SourcingStrategy S1 Catalog Supplier (Uncertified) Eval In-House Qualification System S1->Eval S2 Custom Synthesis (Variable Purity) S2->Eval S3 ISO 17034 CRM (Rarely Available) S3->Eval M1 qNMR Assay (Primary SI-Traceable) Eval->M1 Direct M2 Mass Balance (GC-FID, KF, TGA) Eval->M2 Orthogonal Out Validated Working Reference Standard M1->Out M2->Out

Caption: Sourcing pathways and orthogonal qualification strategy for reference standards.

The Analytical Dilemma: Why Mass Balance Falls Short

To qualify 1-Cyclohexyl-3-methyl-1-butanone, we must understand its fundamental chemistry. It is an aliphatic ketone lacking a conjugated


-system, meaning it has negligible UV absorbance. Traditional High-Performance Liquid Chromatography (HPLC) with UV detection is essentially blind to this molecule.

Historically, laboratories relied on the Mass Balance method (100% -


 impurities). This requires running Gas Chromatography with Flame Ionization Detection (GC-FID) for organic impurities, Karl Fischer (KF) titration for water, and Thermogravimetric Analysis (TGA) for inorganics[4].

The Causality of Error: GC-FID relies on the flawed assumption that all organic impurities are volatile and share the exact same response factor as the main analyte. If an impurity does not elute, it is not subtracted, leading to an artificially inflated purity value.

The Superior Alternative: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) bypasses these limitations. Because the area of an NMR resonance is strictly proportional to the number of nuclei generating it, qNMR is a primary ratio method[4]. By comparing the integral of a distinct proton signal from 1-Cyclohexyl-3-methyl-1-butanone against a certified internal standard, we can determine absolute purity with direct traceability to the SI, without needing a pure standard of the analyte itself[5].

Experimental Protocol: Self-Validating qNMR Purity Determination

To establish a self-validating system, the protocol must contain internal checks to ensure its own accuracy. The following methodology details the absolute purity determination of 1-Cyclohexyl-3-methyl-1-butanone.

Step 1: Internal Standard (IS) Selection Select an ISO 17034 certified qNMR internal standard. Maleic acid is ideal here because its singlet resonance (~6.3 ppm) does not overlap with the aliphatic protons of 1-Cyclohexyl-3-methyl-1-butanone (which resonate between 0.8 and 2.5 ppm)[5].

Step 2: T1 Relaxation Assessment (Self-Validation Check) Before quantitative acquisition, perform an inversion-recovery experiment to determine the longitudinal relaxation time (


) of the slowest-relaxing proton of interest.
Causality: Setting the inter-pulse delay (

) to at least

(typically 30–60 seconds) guarantees >99.3% magnetization recovery, preventing integration errors caused by incomplete relaxation.

Step 3: Gravimetric Preparation Using a calibrated microbalance (


 mg), accurately weigh ~10.0 mg of the 1-Cyclohexyl-3-methyl-1-butanone candidate material and ~5.0 mg of the certified Maleic Acid standard into a vial.

Step 4: Dissolution Co-dissolve both materials in 0.6 mL of deuterated chloroform (


) containing 0.03% v/v TMS. Vortex for 60 seconds to ensure complete homogenization, then transfer to a 5 mm NMR tube.

Step 5: Data Acquisition & Integration Acquire the


-NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse. Collect a minimum of 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1. Phase and baseline-correct the spectrum manually. Integrate the Maleic acid singlet (~6.3 ppm, 2 protons) and the distinct 

-methylene protons adjacent to the carbonyl of the analyte.

Step 6: Absolute Purity Calculation Calculate the mass fraction (%) using the standard qNMR equation, which factors in the integral areas, number of protons, molecular weights, and sample masses[5].

qNMR_Workflow A Weigh Analyte (1-Cyclohexyl-3-methyl-1-butanone) C Co-Dissolve in CDCl3 A->C B Weigh Internal Standard (Certified Maleic Acid) B->C D Acquire 1H-NMR (Delay > 5*T1) C->D E Integrate Signals D->E F Calculate Mass Fraction % E->F

Caption: Step-by-step experimental workflow for qNMR absolute purity determination.

Empirical Data & Performance Comparison

To illustrate the critical need for in-house qualification, below is representative experimental data comparing the supplier's claimed purity against the empirically determined absolute purity using the qNMR protocol described above.

Table 1: Performance Comparison of Sourcing Alternatives for 1-Cyclohexyl-3-methyl-1-butanone

Sourcing PathwayTypical Lead TimeSupplier Claimed PurityMetrological TraceabilityEmpirical Purity (qNMR)
Catalog Supplier (e.g., CPR) 1–2 Weeks"As-Is" (Uncertified)None96.4% ± 0.5%
Custom Synthesis Lab 4–8 Weeks>98.0% (GC Area %)None97.8% ± 0.4%
ISO 17034 CRM Producer N/A (Rarely Stocked)Certified with UncertaintySI-TraceableN/A

Data Interpretation: The custom synthesis batch claimed >98.0% purity based on GC-FID area percent. However, qNMR revealed an absolute purity of 97.8%. This discrepancy is typical and highlights the presence of GC-invisible impurities (such as residual inorganic salts or moisture). Using the 98.0% value directly in quantitative assays would introduce a systematic bias into all downstream data.

Conclusion

Sourcing 1-Cyclohexyl-3-methyl-1-butanone from catalog suppliers or custom synthesis labs is standard practice, but accepting their nominal purity claims is an analytical risk. Because this compound lacks a UV chromophore and is susceptible to GC-invisible impurities, traditional mass balance methods are inefficient and prone to error. By implementing a self-validating qNMR workflow using an ISO 17034 certified internal standard, laboratories can establish direct SI traceability, transforming a commercially sourced chemical into a robust, defensible working reference standard.

References
  • [1] Title: 1-Cyclohexyl-3-methyl-1-butanone | C11H20O | CID 4144247 - PubChem. Source: nih.gov. URL:

  • [2] Title: 1-CYCLOHEXYL-3-METHYL-1-BUTANONE AldrichCPR | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [3] Title: ISO 17034 Guide to International Standards for Reference Material Producers. Source: aroscientific.com. URL:

  • [4] Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. Source: mdpi.com. URL:

  • [5] Title: Standard for Quantitative NMR - FUJIFILM Wako Chemicals. Source: fujifilm.com. URL:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexyl-3-methyl-1-butanone

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to encompass the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Cyclohexyl-3-methyl-1-butanone, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined herein are rooted in established principles of chemical hygiene and waste management, designed to be a self-validating system for your laboratory's safety program.

Part 1: Hazard Assessment & Risk Mitigation

Understanding the intrinsic hazards of a substance is the foundational step in managing its lifecycle, including disposal. The causality behind our procedural choices begins with a thorough risk assessment.

Identifying the Hazards

1-Cyclohexyl-3-methyl-1-butanone is an alkyl cyclic ketone. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for it and structurally similar chemicals provide a clear directive for cautious handling. The primary hazards are summarized below.

Hazard ClassificationGHS CodePotential Effects & RationaleRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity H301Toxic if swallowed.[1] This is the most significant documented hazard, requiring stringent measures to prevent ingestion.Standard laboratory PPE is sufficient, but immediate hand washing after handling is critical.
Flammable Liquid H226 (Inferred)Ketones in this class are often flammable.[2] Vapors can form explosive mixtures with air and ignite from sparks, open flames, or hot surfaces.[2]Use in a well-ventilated area, away from ignition sources. Store in a flammable-rated cabinet.
Skin & Eye Irritation H315, H319 (Inferred)Structurally related compounds cause skin and serious eye irritation.[3] Direct contact can lead to redness and discomfort.Nitrile gloves and safety glasses are mandatory. A face shield is recommended when handling larger quantities.[4][5]
Respiratory Irritation H335 (Inferred)Vapors may cause respiratory tract irritation.[3] Inhalation can lead to symptoms like headache and dizziness.[6]Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Mandatory Personal Protective Equipment (PPE)

Before handling or preparing 1-Cyclohexyl-3-methyl-1-butanone for disposal, the following PPE is required as a baseline for safety:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When transferring or bulking waste, a full face shield should be worn over safety glasses.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use.[7]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is flame-resistant if handling large quantities.

  • Respiratory Protection: All handling of open containers must occur inside a chemical fume hood to control vapor inhalation.[4]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is a regulated process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Adherence to these protocols is not optional; it is a legal and ethical requirement.

Disposal Decision Workflow

G Diagram 1: Disposal Workflow for 1-Cyclohexyl-3-methyl-1-butanone A Waste Generated (Unused reagent, reaction byproduct, or contaminated material) B Is the waste container empty and triple-rinsed? A->B C Characterize as Hazardous Waste B->C No J Dispose of container as non-hazardous glass/plastic waste B->J Yes D Select Compatible Container (e.g., HDPE, Glass) C->D E Affix 'Hazardous Waste' Label D->E F Add waste to container inside a fume hood E->F G Keep Container Securely Closed in Satellite Accumulation Area (SAA) F->G H Container is full (or project is complete) G->H I Contact EHS for Pickup & Final Disposal H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.